FGTI-2734 mesylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S.CH4O3S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26;1-5(2,3)4/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSKDKRVCBPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGTI-2734 Mesylate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FGTI-2734 mesylate is an investigational, RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] This targeted approach is designed to overcome a key resistance mechanism to farnesyltransferase inhibitors (FTIs) in cancers driven by mutant KRAS.[2][3][4] By preventing both farnesylation and subsequent geranylgeranylation, FGTI-2734 effectively inhibits the membrane localization of KRAS, a critical step for its oncogenic signaling. Preclinical studies have demonstrated its ability to suppress tumor growth in mutant KRAS-dependent models by modulating key downstream signaling pathways, including the PI3K/AKT/mTOR axis, and inducing apoptosis. This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound.
Core Mechanism of Action: Dual Inhibition of Prenylation
The primary mechanism of action of FGTI-2734 is the inhibition of two key enzymes involved in post-translational modification of proteins: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within the C-terminal CaaX box of substrate proteins, a process known as prenylation.
For RAS proteins, particularly KRAS, this lipid modification is essential for their localization to the plasma membrane, where they can engage with downstream effectors to activate oncogenic signaling cascades. While FTIs were developed to block this process, their clinical efficacy was limited because KRAS can undergo alternative prenylation by GGTase-1, leading to resistance. FGTI-2734 was specifically designed to overcome this by inhibiting both enzymes.
Quantitative Inhibition Data
| Enzyme Target | IC50 Value |
| Farnesyltransferase (FTase) | 250 nM |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 nM |
Signaling Pathways Modulated by FGTI-2734
FGTI-2734's inhibition of KRAS membrane localization leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The primary affected pathways include:
-
PI3K/AKT/mTOR Pathway: Treatment with FGTI-2734 has been shown to significantly suppress the phosphorylation of AKT and the downstream effector S6, indicating a potent inhibition of the PI3K/AKT/mTOR signaling cascade. In patient-derived xenograft (PDX) models, P-AKT/AKT and P-S6/S6 levels were inhibited by 75% and 82%, respectively.
-
cMYC Oncogene: FGTI-2734 treatment also leads to the suppression of cMYC levels, a key transcription factor involved in cell growth and proliferation.
-
p53 Tumor Suppressor: In conjunction with its inhibitory effects, FGTI-2734 has been observed to increase the levels of the p53 tumor suppressor protein.
-
Apoptosis Induction: The culmination of these signaling alterations is the induction of apoptosis, as evidenced by the cleavage of CASPASE-3 and PARP.
-
Raf/Mek/Erk Pathway: Notably, the Raf/Mek/Erk pathway, another major downstream effector of RAS, appears to be minimally affected by FGTI-2734, suggesting a degree of specificity in its signaling impact.
Signaling Pathway Diagram
Caption: FGTI-2734 inhibits FTase and GGTase-1, blocking KRAS membrane localization and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
Western Blotting for Protein Prenylation and Signaling
-
Objective: To assess the inhibition of protein prenylation (HDJ2, RAP1A, KRAS, NRAS) and the modulation of downstream signaling pathways (P-AKT, P-S6, cMYC, p53, Caspase-3).
-
Protocol:
-
Human cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6) are plated at a density of 3,000 cells/well in a 96-well plate.
-
Cells are treated with vehicle (DMSO) or varying concentrations of FGTI-2734 (e.g., 1-30 µM) for 72 hours.
-
For in vivo studies, tumor tissue lysates from vehicle and FGTI-2734-treated mice (e.g., 100 mg/kg daily) are prepared.
-
Cell or tissue lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against target proteins (e.g., KRAS, NRAS, HDJ2, RAP1A, P-AKT, P-S6, cMYC, p53, Cleaved Caspase-3, and loading controls like Vinculin or β-ACTIN).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.
-
Unprenylated proteins (e.g., HDJ2, KRAS) exhibit a slower migration compared to their prenylated counterparts.
-
Immunofluorescence for KRAS Membrane Localization
-
Objective: To visually assess the effect of FGTI-2734 on the subcellular localization of KRAS.
-
Protocol:
-
Human cancer cells (e.g., Calu6, A549, DLD1) are cultured on coverslips.
-
Cells are treated with FGTI-2734, FTI-2148 (farnesyltransferase inhibitor), GGTI-2418 (geranylgeranyltransferase inhibitor), or vehicle.
-
After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against KRAS.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope. A diffuse cytoplasmic staining in FGTI-2734-treated cells indicates inhibition of membrane localization.
-
Cellular Fractionation
-
Objective: To quantitatively determine the distribution of KRAS between the membrane and cytosolic fractions.
-
Protocol:
-
Cells are treated as described for immunofluorescence.
-
Following treatment, cells are harvested and lysed in a hypotonic buffer.
-
The lysate is subjected to differential centrifugation to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Proteins from both fractions are analyzed by Western blotting for KRAS.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to FGTI-2734 Mesylate: A Dual Inhibitor Targeting KRAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 mesylate is an experimental, RAS C-terminal mimetic small molecule that acts as a dual inhibitor of farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1)[1][2][3][4]. This agent was specifically designed to overcome a critical resistance mechanism to farnesyltransferase inhibitors (FTIs) in cancers harboring KRAS mutations[5]. By preventing the prenylation and subsequent membrane localization of KRAS, FGTI-2734 effectively inhibits its oncogenic signaling. Preclinical studies have demonstrated its potential in various cancer models, including pancreatic, lung, and colon cancers, both as a monotherapy and in combination with other targeted agents. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers, particularly in aggressive malignancies such as pancreatic, lung, and colorectal cancers. The KRAS protein requires post-translational modification, specifically prenylation, for its localization to the plasma membrane, which is essential for its function in signal transduction pathways that drive cell proliferation and survival. Farnesyltransferase (FT) is the primary enzyme responsible for this modification. While FTIs were developed as a promising therapeutic strategy, their clinical efficacy was limited because KRAS can undergo alternative prenylation by geranylgeranyltransferase-1 (GGT-1) when FT is inhibited, leading to therapeutic resistance.
FGTI-2734 was developed to address this challenge by simultaneously inhibiting both FT and GGT-1. This dual inhibition effectively prevents KRAS from localizing to the cell membrane, thereby blocking its oncogenic activity.
Mechanism of Action
FGTI-2734 functions as a CAAX tetrapeptide mimetic. The CAAX box is a C-terminal motif in proteins like KRAS that is recognized by prenyltransferases. By mimicking this motif, FGTI-2734 competitively inhibits both FT and GGT-1.
The proposed mechanism involves the following key steps:
-
Inhibition of Prenylation: FGTI-2734 directly inhibits the enzymatic activity of both FT and GGT-1. This prevents the transfer of farnesyl or geranylgeranyl isoprenoid groups to the cysteine residue within the CAAX motif of KRAS and other prenylated proteins like HDJ2, RAP1A, and NRAS.
-
Prevention of Membrane Localization: Unprenylated KRAS is unable to anchor to the inner leaflet of the plasma membrane. This mislocalization is a critical step in abrogating its function.
-
Downregulation of Oncogenic Signaling: By preventing KRAS activation, FGTI-2734 leads to the suppression of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways.
-
Induction of Apoptosis and Tumor Suppression: The inhibition of these oncogenic pathways, coupled with the upregulation of the tumor suppressor protein p53, leads to the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The preclinical efficacy of FGTI-2734 has been quantified through various in vitro and in vivo experiments.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | IC50 (nM) | Reference |
| Farnesyl Transferase (FT) | 250 | |
| Geranylgeranyl Transferase-1 (GGT-1) | 520 |
Table 2: In Vitro Cellular Effects
| Cell Lines | Experiment | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |
| Mutant KRAS-dependent (MiaPaCa2, L3.6pl, Calu6) | Apoptosis Induction | 1-30 | 72 | Induction of apoptosis | |
| Mutant KRAS-independent (A549, H460, DLD1) | Apoptosis Induction | 1-30 | 72 | No induction of apoptosis | |
| RAS-transformed NIH3T3, Mutant KRAS human cancer cells | Protein Prenylation Inhibition | 3-30 | 72 | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | |
| MiaPaCa2, L3.6pl, Calu6 | Apoptosis Marker Cleavage | 1-30 | 72 | Cleavage of CASPASE-3 and PARP |
Table 3: In Vivo Antitumor Activity
| Tumor Model | Treatment | Dose & Schedule | Duration (days) | Observed Effect | Reference |
| Mutant KRAS-dependent xenografts (MiaPaCa2, L3.6pl, Calu6) | FGTI-2734 | 100 mg/kg/day (intraperitoneal) | 18-25 | Inhibition of tumor growth | |
| Mutant KRAS-independent xenografts (A549, H460, DLD1) | FGTI-2734 | 100 mg/kg/day (intraperitoneal) | 18-25 | No inhibition of tumor growth | |
| Pancreatic Cancer Patient-Derived Xenografts (PDX) | FGTI-2734 | Not specified in abstracts | Not specified in abstracts | Inhibition of tumor growth in 4 PDX models | |
| KRAS G12C Lung Cancer PDX | FGTI-2734 + Sotorasib | Not specified in abstracts | Not specified in abstracts | Significant tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from the cited literature.
Western Blotting for Protein Prenylation and Signaling
This protocol is used to assess the prenylation status of proteins (indicated by a mobility shift) and the activation state of signaling molecules.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., MiaPaCa2, A549) are plated at a density of 3,000 cells/well in a 96-well plate or scaled up for larger flasks. Cells are treated with various concentrations of this compound (e.g., 1-30 µM) or vehicle (DMSO) for a specified duration (e.g., 72 hours).
-
Lysate Preparation: Cells are washed with cold PBS and lysed with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRAS, HDJ2, p-AKT, total AKT, p53, Cleaved Caspase-3, Actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Unprenylated proteins like KRAS and HDJ2 are identified by their slower migration compared to their prenylated counterparts.
Cellular Fractionation for KRAS Localization
This method is used to separate cytosolic and membrane-bound proteins to determine the localization of KRAS.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated as described above. After treatment, cells are harvested by scraping into a phosphate-buffered saline (PBS) solution.
-
Homogenization: The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g) is used to pellet nuclei and intact cells. The resulting supernatant is then subjected to a high-speed spin (e.g., 100,000 x g) to pellet the membrane fraction.
-
Fraction Collection: The supernatant from the high-speed spin represents the cytosolic fraction, and the pellet represents the membrane fraction.
-
Analysis: Both fractions are analyzed by Western blotting for KRAS to determine its relative abundance in the cytosol versus the membrane.
In Vivo Xenograft Studies
Animal models are essential for evaluating the antitumor efficacy of FGTI-2734 in a physiological context.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 1x106 MiaPaCa2 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID-bg mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 100 mg/kg/day). The vehicle group receives the delivery solvent.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Combination Therapy
Recent research has highlighted the potential of FGTI-2734 in combination therapies. Specifically, when combined with sotorasib, a KRAS G12C inhibitor, FGTI-2734 was shown to overcome resistance in lung cancer models. Sotorasib treatment can lead to ERK reactivation, a resistance mechanism driven by wild-type RAS. FGTI-2734 prevents the membrane localization of wild-type RAS, thereby blocking this escape pathway and enhancing the efficacy of sotorasib.
Logical Relationship Diagram
Caption: FGTI-2734 overcomes sotorasib resistance.
Conclusion and Future Directions
This compound represents a significant advancement in the strategy to target KRAS-mutant cancers. By dually inhibiting FT and GGT-1, it effectively overcomes the primary resistance mechanism to first-generation FTIs. Preclinical data strongly support its efficacy in KRAS-dependent tumors by preventing oncogene localization and disrupting downstream signaling. The promising results from combination studies, particularly with direct KRAS inhibitors, open new avenues for treating resistant lung cancers. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of FGTI-2734 and to translate these findings into effective treatments for patients with KRAS-driven malignancies. The development of FGTI-2734 is a critical step toward "drugging the undruggable" RAS oncogenes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGTI-2734 (mesylate) - MedChem Express [bioscience.co.uk]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitor FGTI-2734: A Technical Guide to Disrupting KRAS Membrane Localization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FGTI-2734 mesylate, a potent dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). It details the compound's mechanism of action in preventing the membrane localization of KRAS, a critical step in its oncogenic signaling. This document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: Overcoming Resistance in KRAS-Driven Cancers
Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal tumors.[1][2] For KRAS proteins to function, they must undergo post-translational modifications, primarily prenylation, which involves the attachment of a lipid group (either a farnesyl or a geranylgeranyl group).[3][4] This modification facilitates the anchoring of KRAS to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and the subsequent activation of oncogenic signaling pathways.[5]
Early drug development efforts focused on farnesyltransferase inhibitors (FTIs) to block KRAS prenylation. However, these inhibitors proved clinically ineffective against KRAS-mutant tumors because the cancer cells could bypass the farnesyltransferase inhibition by utilizing an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1). This resistance mechanism highlighted the need for a dual-inhibition strategy.
FGTI-2734 was designed as a RAS C-terminal mimetic that potently inhibits both FT and GGT-1, thereby preventing this escape mechanism and effectively blocking KRAS membrane localization.
Quantitative Data Summary
The efficacy of FGTI-2734 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Inhibitor | IC50 (nM) for FT | IC50 (nM) for GGT-1 | Reference |
| FGTI-2734 | 250 | 520 | |
| FTI-2148 | - | - | |
| GGTI-2418 | - | - | |
| Table 1: In vitro potency of FGTI-2734 and selective prenylation inhibitors. |
| Cell Line | KRAS Mutation | Treatment | Effect on Protein Prenylation | Effect on KRAS Membrane Localization | Reference |
| MiaPaCa2, L3.6pl, Calu6 | Mutant KRAS | FGTI-2734 (3-30 µM; 72 hours) | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | Inhibition | |
| NIH3T3 (RAS-transformed) | - | FGTI-2734 | Inhibition | Inhibition | |
| Calu6, A549, DLD1 | Mutant KRAS | FGTI-2734 | - | Prevention of GFP-KRASG12V-CVIM membrane localization | |
| Table 2: Cellular effects of FGTI-2734 on KRAS prenylation and localization. |
| Tumor Model | Treatment | Outcome | Reference |
| Mutant KRAS-dependent human tumor xenografts | FGTI-2734 (100 mg/kg/day, i.p.) | Inhibition of tumor growth | |
| Mutant KRAS-independent human tumor xenografts | FGTI-2734 (100 mg/kg/day, i.p.) | No inhibition of tumor growth | |
| Pancreatic cancer patient-derived xenografts (PDX) with mutant KRAS | FGTI-2734 | Inhibition of tumor growth | |
| Table 3: In vivo antitumor activity of FGTI-2734. |
Signaling Pathways and Experimental Workflows
KRAS Membrane Localization and Downstream Signaling
The following diagram illustrates the mechanism of KRAS membrane association and the inhibitory action of FGTI-2734.
Caption: KRAS prenylation, membrane localization, and signaling, with the inhibitory action of FGTI-2734.
Experimental Workflow for Evaluating FGTI-2734
The following diagram outlines a typical experimental workflow to assess the efficacy of FGTI-2734.
Caption: A standard experimental workflow for the preclinical evaluation of FGTI-2734.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of FGTI-2734, based on published literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human pancreatic (MiaPaCa2, L3.6pl), lung (Calu6, A549), and colon (DLD1) cancer cell lines with known KRAS mutations are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with various concentrations of FGTI-2734 or vehicle (DMSO) for specified durations (e.g., 72 hours).
Cellular Fractionation
This technique is used to separate the cytosolic and membrane fractions of the cell to assess the localization of KRAS.
-
Cell Lysis: Treated and control cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice.
-
Homogenization: Cells are homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifugation: The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells. The supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
Protein Quantification: The protein concentration of both fractions is determined using a standard assay (e.g., BCA assay).
Western Blotting
Western blotting is employed to detect the levels of KRAS and other proteins of interest in the cellular fractions or whole-cell lysates.
-
Protein Separation: Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for KRAS, HDJ2 (a marker for farnesylation), RAP1A (a marker for geranylgeranylation), and loading controls (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
This method allows for the direct visualization of KRAS localization within the cell.
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with FGTI-2734 as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100.
-
Blocking and Antibody Staining: Cells are blocked and then incubated with a primary antibody against KRAS, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a confocal microscope.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of FGTI-2734 in a physiological context.
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. FGTI-2734 is typically administered via intraperitoneal (i.p.) injection daily.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to examine the levels of signaling proteins.
Conclusion
This compound represents a significant advancement in the strategy to target KRAS-driven cancers. By dually inhibiting both farnesyltransferase and geranylgeranyltransferase-1, it effectively overcomes the resistance mechanisms that plagued earlier generations of prenylation inhibitors. The data presented in this guide underscore its potential as a therapeutic agent by demonstrating its ability to prevent KRAS membrane localization, inhibit downstream oncogenic signaling, and suppress tumor growth in preclinical models. The detailed experimental protocols provide a framework for researchers to further investigate and validate the activity of this and similar compounds. Further preclinical and clinical studies are warranted to translate these promising findings into effective treatments for patients with mutant KRAS-driven malignancies.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organization of Farnesylated, Carboxymethylated KRAS4B on Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Membrane Binding of Small GTPase K-Ras4B Farnesylated Hypervariable Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Dual-Action Inhibitor FGTI-2734 Mesylate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 mesylate is a novel small molecule inhibitor demonstrating significant promise in the preclinical setting, particularly for cancers driven by KRAS mutations. As a RAS C-terminal mimetic, it uniquely functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), key enzymes in protein prenylation. This dual inhibition overcomes a critical resistance mechanism to first-generation farnesyltransferase inhibitors, where cancer cells utilize alternative prenylation pathways to maintain KRAS membrane localization and oncogenic signaling. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Dual Inhibition of Protein Prenylation
This compound acts as a competitive inhibitor of both FT and GGT-1, with IC50 values of 250 nM and 520 nM, respectively[1][2][3][4]. Protein prenylation is a post-translational modification that attaches isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, to C-terminal cysteine residues of specific proteins. This modification is crucial for the proper subcellular localization and function of many signaling proteins, including the RAS family of small GTPases (KRAS, HRAS, NRAS).
By inhibiting both FT and GGT-1, FGTI-2734 effectively prevents the prenylation of KRAS, thereby inhibiting its localization to the plasma membrane[1]. This is a critical step, as membrane association is a prerequisite for KRAS to engage with its downstream effectors and drive oncogenic signaling pathways. The dual-inhibitory nature of FGTI-2734 is pivotal in overcoming the resistance observed with inhibitors that target only farnesyltransferase, as KRAS can be alternatively geranylgeranylated when farnesylation is blocked.
Quantitative In Vitro and In Vivo Efficacy
The biological activity of this compound has been quantified in a range of in vitro and in vivo studies, demonstrating its potency and selectivity for KRAS-mutant cancer cells.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Lines | Concentration Range | Key Findings | Reference |
| Enzyme Inhibition | N/A | N/A | IC50 for FT: 250 nM; IC50 for GGT-1: 520 nM | |
| Protein Prenylation Inhibition | MiaPaCa2, L3.6pl, Calu-6 | 3-30 µM | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation after 72 hours. | |
| Apoptosis Induction | MiaPaCa2, L3.6pl, Calu-6 (mutant KRAS-dependent) | 1-30 µM | Induction of CASPASE-3 and PARP cleavage after 72 hours. | |
| Apoptosis Induction | A549, H460, DLD1 (mutant KRAS-independent) | 1-30 µM | No significant induction of apoptosis. | |
| Cell Viability (Combination Therapy) | KRAS G12C Lung Cancer Cells (including sotorasib-resistant lines) | Not Specified | Synergistic inhibition of cell viability and induction of apoptosis when combined with sotorasib. |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft | Mutant KRAS-dependent tumors (MiaPaCa2, L3.6pl, Calu-6) | 100 mg/kg/day, intraperitoneally for 18-25 days | Significant inhibition of tumor growth. | |
| Mouse Xenograft | Mutant KRAS-independent tumors (A549, H460, DLD1) | 100 mg/kg/day, intraperitoneally for 18-25 days | No significant inhibition of tumor growth. | |
| Patient-Derived Xenograft (PDX) | Pancreatic cancer with mutant KRAS (G12D and G12V) | Not Specified | Inhibition of tumor growth. | |
| Patient-Derived Xenograft (PDX) | KRAS G12C lung cancer | Not Specified | Enhanced antitumor activity and significant tumor regression when combined with sotorasib. |
Impact on Downstream Signaling Pathways
This compound's ability to prevent KRAS membrane localization leads to the suppression of key oncogenic signaling pathways. In vivo studies on patient-derived xenografts have shown that treatment with FGTI-2734 leads to:
-
Suppression of the PI3K/AKT/mTOR pathway: evidenced by decreased phosphorylation of AKT and S6.
-
Downregulation of cMYC: a critical transcription factor involved in cell proliferation.
-
Upregulation of the tumor suppressor p53.
Interestingly, the Erk1/2 pathway, another major downstream effector of KRAS, was only minimally affected, suggesting a degree of specificity in the signaling pathways modulated by FGTI-2734.
In the context of sotorasib resistance in KRAS G12C lung cancer, FGTI-2734 has been shown to block wild-type RAS membrane localization, which is crucial for the reactivation of the ERK pathway that allows cancer cells to evade sotorasib's effects. By inhibiting this ERK reactivation, FGTI-2734 synergizes with sotorasib to induce cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Western Blotting for Protein Prenylation and Signaling Pathways
-
Cell Lysis: Cells were treated with FGTI-2734 or vehicle control for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. Primary antibodies against KRAS, NRAS, HDJ2, RAP1A, p-AKT, AKT, p-S6, S6, cMYC, p53, Caspase-3, PARP, and β-actin were incubated overnight at 4°C. Following washes with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The unprenylated forms of proteins like HDJ2 and KRAS exhibit a slower migration on the gel.
Immunofluorescence for KRAS Membrane Localization
-
Cell Culture and Treatment: Cells were grown on glass coverslips and treated with FGTI-2734, FTI-2148, GGTI-2418, or vehicle control.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were incubated with a primary antibody against KRAS, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted on slides and imaged using a fluorescence microscope. The localization of KRAS (membrane-bound vs. cytosolic) was assessed.
In Vivo Xenograft Studies
-
Cell Line Xenografts: Human cancer cells (e.g., MiaPaCa2, L3.6pl, Calu6, A549, H460, DLD1) were injected subcutaneously into SCID-bg mice.
-
Patient-Derived Xenografts (PDXs): Freshly resected tumors from pancreatic cancer patients were subcutaneously implanted into NSG mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment (100 mg/kg FGTI-2734, i.p., daily) and vehicle control groups.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested for Western blot analysis to assess the in vivo effects of FGTI-2734 on downstream signaling pathways.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of FGTI-2734.
Experimental Workflow Diagram
Caption: In vitro and in vivo experimental workflow.
Conclusion
This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory action on farnesyltransferase and geranylgeranyltransferase-1 effectively circumvents a key resistance mechanism, leading to the inhibition of KRAS membrane localization and the suppression of critical downstream oncogenic signaling pathways. The potent and selective antitumor activity observed in both in vitro and in vivo models, including patient-derived xenografts, underscores its potential as a therapeutic agent. Furthermore, its synergistic effects with targeted therapies like sotorasib highlight its promise in combination treatment strategies to overcome acquired drug resistance. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Target Validation of FGTI-2734 Mesylate in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of FGTI-2734 mesylate, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), in the context of cancer therapy. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for target validation assays, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
Mutations in the KRAS gene are among the most common drivers of oncogenesis, particularly in aggressive cancers such as pancreatic, lung, and colorectal carcinomas.[1] The protein product, KRAS, requires post-translational modification, specifically prenylation, for its localization to the plasma membrane, which is essential for its downstream signaling and oncogenic activity.[2]
Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, their clinical efficacy was limited due to a resistance mechanism where cancer cells utilize an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGTase-1).[2]
FGTI-2734 was designed as a RAS C-terminal mimetic to overcome this resistance by dually inhibiting both FTase and GGTase-1.[2] This dual inhibition effectively prevents the membrane localization of KRAS, leading to the suppression of oncogenic signaling and the induction of apoptosis in mutant KRAS-dependent cancer cells.[3]
Mechanism of Action
FGTI-2734's primary mechanism of action is the inhibition of protein prenylation, a key post-translational modification for a variety of cellular proteins, including the RAS family of small GTPases. By inhibiting both FTase and GGTase-1, FGTI-2734 prevents the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of proteins like KRAS, NRAS, and HRAS. This disruption of prenylation leads to the mislocalization of these proteins from the plasma membrane to the cytoplasm, thereby abrogating their ability to activate downstream effector pathways.
Furthermore, in the context of resistance to KRAS G12C inhibitors like sotorasib, FGTI-2734 has been shown to block the membrane localization of wild-type RAS. This is crucial as the reactivation of the ERK pathway, a key resistance mechanism to sotorasib, is dependent on wild-type RAS signaling at the membrane. By preventing this, FGTI-2734 can synergize with KRAS G12C inhibitors to overcome adaptive resistance.
The downstream consequences of FGTI-2734 treatment in mutant KRAS-driven cancers include the suppression of major oncogenic signaling pathways such as PI3K/AKT/mTOR and cMYC, and the upregulation of the tumor suppressor p53, ultimately leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of FGTI-2734 in cancer cells.
| Enzyme Inhibition | IC50 (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
Table 1: In vitro inhibitory activity of FGTI-2734 against target enzymes.
| Cell Line | Cancer Type | KRAS Mutation | Effect of FGTI-2734 | Reference |
| MiaPaCa2 | Pancreatic | G12C | Induction of apoptosis | |
| L3.6pl | Pancreatic | G12D | Induction of apoptosis | |
| Calu6 | Lung | Q61K | Induction of apoptosis | |
| A549 | Lung | G12S | Minimal effect on apoptosis | |
| H460 | Lung | Q61H | Minimal effect on apoptosis | |
| DLD1 | Colorectal | G13D | Minimal effect on apoptosis |
Table 2: Cellular activity of FGTI-2734 in various human cancer cell lines. The differential effect highlights the dependency of certain cancer cells on continuous KRAS signaling for survival.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by FGTI-2734 and the general workflow for its target validation.
Caption: KRAS signaling pathway and the inhibitory action of FGTI-2734.
Caption: General experimental workflow for FGTI-2734 target validation.
Experimental Protocols
The following are detailed protocols for key experiments used in the validation of FGTI-2734's target engagement and cellular effects. These protocols are based on methodologies described in the literature, particularly from studies led by Kazi et al.
Western Blotting for Prenylation and Signaling Pathway Analysis
This protocol is used to assess the inhibition of protein prenylation and the modulation of downstream signaling pathways.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDJ2, anti-RAP1A, anti-KRAS, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of FGTI-2734 (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Unprenylated proteins will show a slight upward shift in mobility.
Immunofluorescence for KRAS Localization
This protocol is used to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-KRAS)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with FGTI-2734 as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-KRAS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. In untreated cells, KRAS should localize to the plasma membrane, while in FGTI-2734-treated cells, it should show a diffuse cytoplasmic staining.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment with FGTI-2734.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with FGTI-2734 as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media. Centrifuge the cell suspension.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add additional 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Conclusion
The collective evidence from in vitro enzymatic assays, cellular mechanism of action studies, and phenotypic assays in cancer cells strongly validates FTase and GGTase-1 as the primary targets of FGTI-2734. Its ability to inhibit the prenylation and subsequent membrane localization of KRAS, leading to the suppression of downstream oncogenic signaling and induction of apoptosis, underscores its potential as a therapeutic agent for mutant KRAS-driven cancers. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this and similar compounds.
References
The Dual Farnesyl and Geranylgeranyl Transferase Inhibitor FGTI-2734 Mesylate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), developed to overcome resistance to single-agent farnesyltransferase inhibitors (FTIs) in cancers driven by mutations in the KRAS oncogene.[1][2] KRAS proteins require post-translational modification by farnesylation to anchor to the cell membrane, a critical step for their oncogenic signaling.[1] However, cancer cells can develop resistance to FTIs by utilizing an alternative prenylation pathway involving GGTase-1. By simultaneously inhibiting both enzymes, FGTI-2734 effectively blocks this escape mechanism, leading to the mislocalization of KRAS and the suppression of downstream pro-survival signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to FGTI-2734 mesylate.
Discovery and Rationale
The development of FGTI-2734 was driven by the need to overcome the intrinsic resistance of KRAS-mutant tumors to farnesyltransferase inhibitors. While FTIs showed initial promise, their clinical efficacy was limited because KRAS can be alternatively prenylated by GGTase-1 when FTase is inhibited.[1] This led to the rational design of dual FTase and GGTase-1 inhibitors. FGTI-2734 was identified as a RAS C-terminal mimetic based on an ethylenediamine scaffold.[3] Its design allows it to potently inhibit both enzymes, thus preventing the membrane localization of KRAS and thwarting the growth of mutant KRAS-driven tumors.
Synthesis of this compound
The synthesis of FGTI-2734 is based on the construction of a substituted ethylenediamine core, as detailed in the work by Fletcher et al. on potent farnesyltransferase inhibitors. The final compound, N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide, is then converted to its mono-mesylate salt to improve its pharmaceutical properties.
Synthetic Pathway Overview
Caption: General synthetic workflow for this compound.
Experimental Protocol: Formation of the Mesylate Salt
This protocol describes the final step in the synthesis, the conversion of the FGTI-2734 free base to its mesylate salt.
-
Dissolution: Dissolve the purified FGTI-2734 free base in a suitable anhydrous solvent, such as dichloromethane or a mixture of isopropanol and acetonitrile.
-
Addition of Methanesulfonic Acid: To the stirred solution, add one equivalent of methanesulfonic acid (MsOH) dropwise at room temperature.
-
Precipitation: The mesylate salt will typically precipitate out of the solution upon addition of the acid or with the addition of an anti-solvent like tert-butyl methyl ether.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.
Quantitative Data
FGTI-2734 has been demonstrated to be a potent dual inhibitor of FTase and GGTase-1 and exhibits significant anti-proliferative activity against various cancer cell lines.
| Parameter | Value | Reference |
| IC50 for Farnesyltransferase (FTase) | 250 nM | |
| IC50 for Geranylgeranyltransferase-1 (GGTase-1) | 520 nM |
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for Cell Viability | Reference |
| MiaPaCa-2 | Pancreatic | G12C | ~3 | |
| L3.6pl | Pancreatic | G12D | ~3 | |
| Calu-6 | Lung | Q61K | ~3 | |
| A549 | Lung | G12S | >30 | |
| H460 | Lung | Q61H | >30 | |
| DLD-1 | Colorectal | G13D | >30 |
Mechanism of Action and Signaling Pathways
FGTI-2734 exerts its anti-tumor effects by inhibiting the prenylation of KRAS, which prevents its localization to the plasma membrane. This mislocalization abrogates downstream signaling through pro-survival pathways, primarily the PI3K/AKT/mTOR pathway, and also impacts the cMYC oncogene.
Caption: FGTI-2734 inhibits FTase and GGTase-1, preventing KRAS membrane localization and downstream signaling.
Key Experimental Protocols
KRAS Membrane Localization by Immunofluorescence
This protocol outlines the steps to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.
Caption: Workflow for immunofluorescence analysis of KRAS localization.
-
Cell Culture: Seed cancer cells (e.g., MiaPaCa-2) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against KRAS (diluted in 1% BSA/PBS according to the manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the impact of FGTI-2734 on key proteins in the PI3K/AKT/mTOR signaling cascade.
-
Cell Lysis: Treat cells with FGTI-2734 as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory mechanism effectively overcomes a key resistance pathway to first-generation farnesyltransferase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-cancer therapeutics. Further preclinical and clinical evaluation of FGTI-2734 is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
FGTI-2734 Mesylate: A Technical Guide to a Dual Farnesyl and Geranylgeranyl Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 mesylate is a novel investigational agent that acts as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1). By targeting these key enzymes in the protein prenylation pathway, this compound disrupts the membrane localization and subsequent oncogenic signaling of RAS proteins, particularly KRAS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows to support further research and development efforts.
Chemical Structure and Properties
FGTI-2734 is a RAS C-terminal mimetic compound.[1] The mesylate form is a mono-mesylate salt of the parent compound.[1]
Chemical Structure
The chemical structure of the parent compound, FGTI-2734, is provided below. The mesylate salt is formed with methanesulfonic acid.
Parent Compound (FGTI-2734):
-
IUPAC Name: N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide
-
CAS Number: 1247018-19-4[2]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C27H35FN6O5S2 | [3] |
| Molecular Weight | 606.73 g/mol | [3] |
| IC50 (Farnesyltransferase) | 250 nM | |
| IC50 (Geranylgeranyl Transferase-1) | 520 nM | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C. |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by inhibiting the prenylation of RAS proteins, a critical post-translational modification required for their localization to the plasma membrane and subsequent activation of downstream signaling cascades.
Inhibition of RAS Prenylation
RAS proteins, including KRAS, require the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail to their C-terminal CAAX motif. This process is catalyzed by farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1), respectively. While farnesyltransferase inhibitors (FTIs) can block the farnesylation of KRAS, cancer cells can adapt by utilizing GGT-1 to geranylgeranylate KRAS, thereby maintaining its membrane association and oncogenic activity. This compound overcomes this resistance mechanism by dually inhibiting both FT and GGT-1. This dual inhibition effectively prevents the membrane localization of KRAS, leading to its accumulation in the cytosol and subsequent inactivation.
References
Methodological & Application
FGTI-2734 Mesylate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 mesylate is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] It acts as a RAS C-terminal mimetic, preventing the post-translational prenylation of RAS proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[1][2] By inhibiting both major prenylation pathways, FGTI-2734 overcomes the resistance mechanism where cancer cells utilize GGTase-1 to geranylgeranylate KRAS when FTase is inhibited.[3] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Mechanism of Action: Inhibition of Prenylation
FGTI-2734 inhibits the farnesylation and geranylgeranylation of C-terminal CAAX motifs on proteins such as KRAS, NRAS, HDJ2 (a farnesylation marker), and RAP1A (a geranylgeranylation marker). This inhibition leads to the accumulation of unprenylated proteins in the cytosol and prevents their oncogenic function at the plasma membrane.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
| Assay Type | Target | IC50 (nM) | Cell Lines Tested | FGTI-2734 Concentration Range | Reference |
| Enzymatic Assay | Farnesyltransferase (FTase) | 250 | - | Not Applicable | |
| Enzymatic Assay | Geranylgeranyltransferase-1 (GGTase-1) | 520 | - | Not Applicable | |
| Prenylation Inhibition | H-Ras | 88.7 | Oncogenic H-Ras-transformed NIH3T3 | 3-30 µM | |
| Prenylation Inhibition | Rap1A | 2700 | Oncogenic H-Ras-transformed NIH3T3 | 3-30 µM | |
| Apoptosis Induction | Caspase-3/PARP Cleavage | Not Reported | MiaPaCa2, L3.6pl, Calu6 | 1-30 µM | |
| Cell Viability | Various | Cell line dependent | MiaPaCa2, L3.6pl, Calu6, A549, H460, DLD1 | Not specified |
Experimental Protocols
Farnesyltransferase (FTase) and Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against FTase and GGTase-1.
Figure 2: Workflow for FTase/GGTase-1 inhibition assay.
Materials:
-
FTase or GGTase-1 enzyme
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound
-
DMSO (for dissolving FGTI-2734)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of FGTI-2734 in assay buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
FTase or GGTase-1 enzyme
-
Diluted FGTI-2734 or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the appropriate isoprenoid substrate (FPP or GGPP) and the fluorescent peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Calculate the percent inhibition for each concentration of FGTI-2734 and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of Protein Prenylation in Cells (Western Blot)
This protocol details the use of Western blotting to assess the ability of FGTI-2734 to inhibit the prenylation of target proteins in cultured cells. Unprenylated proteins exhibit a characteristic upward mobility shift on SDS-PAGE gels.
Materials:
-
Cancer cell lines (e.g., NIH3T3, MiaPaCa2, Calu6)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
HDJ2 (farnesylation control)
-
RAP1A (geranylgeranylation control)
-
KRAS
-
NRAS
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of FGTI-2734 (e.g., 3-30 µM) or vehicle control (DMSO) for 72 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band shifts to determine the inhibition of prenylation.
KRAS Membrane Localization (Immunofluorescence)
This protocol uses immunofluorescence microscopy to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.
Materials:
-
Cancer cell lines (e.g., Calu6, A549, DLD1) cultured on coverslips
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against KRAS
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture plate and allow them to attach.
-
Treat the cells with FGTI-2734 or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-KRAS antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of KRAS using a fluorescence microscope. In untreated cells, KRAS should be localized to the plasma membrane, while in FGTI-2734-treated cells, a more diffuse cytoplasmic staining is expected.
Apoptosis Induction Assay (Caspase-3/PARP Cleavage)
This Western blot-based assay detects the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6)
-
This compound
-
DMSO
-
Lysis buffer, protein assay, and Western blot reagents as described in Protocol 2.
-
Primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Full-length Caspase-3
-
Full-length PARP
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with a range of FGTI-2734 concentrations (e.g., 1-30 µM) or vehicle for 72 hours.
-
Harvest and lyse the cells as described in Protocol 2.
-
Perform protein quantification, SDS-PAGE, and Western blotting as previously described.
-
Probe the membranes with primary antibodies specific for the cleaved forms of caspase-3 and PARP. It is also recommended to probe for the full-length proteins to observe the decrease in the uncleaved form.
-
Incubate with the appropriate secondary antibody, apply the chemiluminescent substrate, and visualize the bands. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Cell Viability Assay
This protocol describes a colorimetric assay (e.g., MTT or resazurin) to assess the effect of FGTI-2734 on the viability of cancer cell lines.
Figure 3: Workflow for cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, resazurin)
-
Solubilization buffer (for MTT assay)
-
96-well clear or opaque microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of FGTI-2734 in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of FGTI-2734 or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Analysis
FGTI-2734 has been shown to suppress oncogenic signaling pathways downstream of KRAS, such as the PI3K/AKT/mTOR pathway, and to upregulate the tumor suppressor p53.
Figure 4: Impact of FGTI-2734 on downstream signaling.
References
Application Notes and Protocols: Preparation of FGTI-2734 Mesylate Stock Solution
Introduction
FGTI-2734 mesylate is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) with IC50 values of 250 nM and 520 nM, respectively[1][2][3]. As a RAS C-terminal mimetic, it prevents the membrane localization of KRAS, a critical step for its oncogenic activity[1][2]. This inhibitory action blocks downstream signaling pathways, such as PI3K/AKT/mTOR, and induces apoptosis in cancer cells dependent on mutant KRAS. These characteristics make FGTI-2734 a valuable tool in cancer research, particularly for studying KRAS-driven malignancies. Proper preparation of stock solutions is crucial for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Information and Properties
FGTI-2734 is typically supplied as a mesylate salt, which is a white to off-white solid. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide, methanesulfonate |
| CAS Number | 2702297-24-1 (Mesylate Salt) |
| Molecular Formula | C27H35FN6O5S2 |
| Molecular Weight | 606.73 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Safety and Handling Precautions
This compound should be handled as a potentially hazardous chemical. Before use, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.
-
Engineering Controls: Handle the solid powder and concentrated stock solutions in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Stock Solution Preparation Protocol
The following protocol details the preparation of a stock solution in DMSO, the most common solvent for in vitro use.
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For concentrations up to 75 mg/mL (123.61 mM), the use of newly opened, high-purity DMSO is recommended as its hygroscopic nature can impact solubility.
-
Dissolution: Tightly cap the tube and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a bath sonicator for 10-15 minutes.
-
Confirmation: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the table below.
Data Presentation: Stock Solution Calculations
The following table provides volumes for preparing common stock concentrations.
| Desired Concentration | Mass of this compound (MW: 606.73) | Volume of DMSO to Add |
| 10 mM | 6.07 mg | 1.0 mL |
| 20 mM | 12.13 mg | 1.0 mL |
| 50 mM | 30.34 mg | 1.0 mL |
| 75 mg/mL (123.6 mM) | 75.00 mg | 1.0 mL |
Data Presentation: Solubility and Storage Conditions
| Solvent | Maximum Solubility | Stock Solution Storage |
| DMSO | 75 mg/mL (123.61 mM) | -80°C for up to 6 months; -20°C for up to 1 month |
| Ethanol | ~30 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month |
| DMF | ~10 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month |
| PBS (pH 7.2) | ~10 mg/mL | Not recommended for storage longer than one day |
Experimental Workflow Diagram
The diagram below illustrates the standard workflow for preparing the this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the post-translational modification of RAS and other proteins, a process known as prenylation. By blocking both FTase and GGTase-1, FGTI-2734 prevents the covalent attachment of farnesyl and geranylgeranyl lipid groups to the C-terminal CAAX motif of target proteins like KRAS. This lipid modification is essential for anchoring these proteins to the inner surface of the cell membrane. Without proper membrane localization, KRAS cannot engage with and activate its downstream effector pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are critical for cell proliferation and survival. The inhibition of these oncogenic signals ultimately leads to the induction of apoptosis in KRAS-dependent cancer cells.
References
Application Notes and Protocols for FGTI-2734 Mesylate in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of FGTI-2734 mesylate, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor, in preclinical pancreatic cancer xenograft studies. The information is compiled from peer-reviewed research and is intended to guide the design and execution of in vivo experiments to evaluate the efficacy of this compound.
Introduction
Mutations in the KRAS oncogene are a major driver of pancreatic cancer, present in over 90% of cases.[1] KRAS requires post-translational modification by farnesylation or geranylgeranylation to localize to the cell membrane and exert its oncogenic function. While farnesyltransferase inhibitors (FTIs) were developed to block this process, their clinical efficacy has been limited due to a resistance mechanism where KRAS can be alternatively geranylgeranylated.[2][3]
FGTI-2734 is a novel peptidomimetic that acts as a dual inhibitor of both FTase and GGTase-1.[4] This dual inhibition prevents the membrane localization of KRAS, thereby overcoming the resistance observed with FTIs alone.[5] Preclinical studies have demonstrated that FGTI-2734 can inhibit the growth of mutant KRAS-driven pancreatic cancer xenografts and patient-derived xenografts (PDXs).
Mechanism of Action
FGTI-2734 functions by mimicking the C-terminal CAAX motif of RAS proteins, competitively inhibiting both FTase and GGTase-1. This dual inhibition prevents the covalent attachment of farnesyl and geranylgeranyl isoprenoid groups to KRAS. Without these lipid modifications, KRAS cannot anchor to the plasma membrane, a critical step for its signaling activity. The inhibition of KRAS localization leads to the suppression of downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways, and the upregulation of the tumor suppressor p53, ultimately inducing apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of FGTI-2734.
Caption: FGTI-2734 inhibits FTase and GGTase-1, preventing KRAS membrane localization and downstream signaling.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of FGTI-2734 in pancreatic cancer xenograft models.
Table 1: In Vivo Efficacy of FGTI-2734 in Pancreatic Cancer Xenograft Models
| Cell Line / PDX Model | KRAS Mutation | Mouse Strain | Treatment Dose & Schedule | Outcome | Reference |
| MiaPaCa-2 | G12C | SCID-bg | 100 mg/kg, daily | Tumor growth inhibition | |
| L3.6pl | G12D | SCID-bg | 100 mg/kg, daily | Tumor growth inhibition | |
| Patient-Derived Xenograft (Patient 1) | G12D | NSG | 100 mg/kg, daily for 21 days | Tumor growth inhibition | |
| Patient-Derived Xenograft (Patient 2) | G12V | NSG | 100 mg/kg, daily for 21 days | Tumor growth inhibition | |
| Patient-Derived Xenograft (Patient 3) | G12D | NSG | 100 mg/kg, daily for 21 days | Tumor growth inhibition | |
| Patient-Derived Xenograft (Patient 4) | G12V | NSG | 100 mg/kg, daily for 21 days | Tumor growth inhibition |
Table 2: Effects of FGTI-2734 on Downstream Signaling in PDX Models
| PDX Model (Patient 2) | Treatment | p-AKT Levels | p-S6 Levels | cMYC Levels | p53 Levels | Cleaved Caspase 3 | Reference |
| Vehicle Control | N/A | High | High | High | Low | Low | |
| FGTI-2734 (100 mg/kg) | Daily for 21 days | Suppressed | Suppressed | Suppressed | Increased | Activated |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Pancreatic Cancer Xenografts (PDX)
This protocol describes the subcutaneous implantation of patient-derived tumor tissue into immunodeficient mice.
Materials:
-
Freshly resected human pancreatic tumor tissue
-
NOD/SCID or NSG mice (5-6 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Sterile petri dishes
Procedure:
-
Tissue Preparation:
-
Obtain fresh tumor tissue from surgical resection under sterile conditions and place it in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 1-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard approved protocol.
-
Shave and sterilize the flank region where the tumor will be implanted.
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin on the flank.
-
Create a subcutaneous pocket using blunt forceps.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment.
-
Implant 1-2 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for signs of distress, infection, or tumor growth.
-
Tumor growth can be monitored by caliper measurements. Tumor volume can be calculated using the formula: Volume = (width² x length) / 2.
-
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of FGTI-2734 to mice bearing pancreatic cancer xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Mice with established pancreatic cancer xenografts
Procedure:
-
Drug Formulation:
-
Prepare the vehicle solution. A commonly used vehicle for in vivo studies with similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized for solubility and tolerability.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse, the concentration will depend on the injection volume). Ensure the compound is fully dissolved.
-
-
Dosing and Administration:
-
The recommended dosage from published studies is 100 mg/kg body weight.
-
Administer the FGTI-2734 solution via intraperitoneal (IP) injection.
-
The administration schedule is typically daily for a period of 21 days.
-
-
Control Group:
-
A control group of mice should be administered the vehicle solution only, following the same schedule and volume as the treatment group.
-
-
Monitoring:
-
Monitor tumor growth in both treatment and control groups using caliper measurements at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating FGTI-2734 in a PDX model.
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of KRAS Localization in Response to FGTI-2734 Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the subcellular localization of KRAS protein in response to treatment with FGTI-2734 mesylate. This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), enzymes crucial for the post-translational modification and subsequent membrane association of KRAS.[1][2] By inhibiting these enzymes, FGTI-2734 is designed to prevent the membrane localization of KRAS, a critical step for its oncogenic signaling activity.[1][2]
Principle
KRAS, a key signaling protein often mutated in cancer, requires post-translational prenylation (the addition of either a farnesyl or a geranylgeranyl lipid group) to anchor to the inner leaflet of the cell membrane.[1] This membrane localization is essential for its function in activating downstream signaling pathways that drive cell proliferation and survival. The drug this compound is a potent inhibitor of both farnesyltransferase and geranylgeranyltransferase-1. Treatment of cells with FGTI-2734 is expected to block the prenylation of KRAS, leading to its accumulation in the cytoplasm and a corresponding decrease in its membrane-bound fraction. This shift in localization can be effectively visualized and quantified using immunofluorescence microscopy.
Data Presentation
The following table summarizes the expected quantitative outcomes from the immunofluorescence analysis of KRAS localization following treatment with FGTI-2734. The data is presented as a Membrane-to-Cytoplasm Ratio (MCR) of KRAS fluorescence intensity. A lower MCR indicates a more pronounced cytoplasmic localization.
| Treatment Group | FGTI-2734 Concentration (µM) | Mean KRAS MCR (± SD) | Percent Decrease in MCR vs. Control |
| Vehicle Control (DMSO) | 0 | 2.5 (± 0.4) | 0% |
| FGTI-2734 | 1 | 1.8 (± 0.3) | 28% |
| FGTI-2734 | 5 | 1.1 (± 0.2) | 56% |
| FGTI-2734 | 10 | 0.7 (± 0.15) | 72% |
Note: The values presented in this table are representative and may vary depending on the cell line, specific experimental conditions, and the antibody used.
Mandatory Visualizations
KRAS Prenylation and Signaling Pathway
Caption: KRAS prenylation pathway and the inhibitory action of FGTI-2734.
Experimental Workflow for KRAS Localization Analysis
Caption: Workflow for immunofluorescence analysis of KRAS localization.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell lines with KRAS mutations (e.g., PANC-1, MIA PaCa-2) are recommended.
-
This compound: Prepare a stock solution in DMSO.
-
Primary Antibody: A validated anti-KRAS antibody suitable for immunofluorescence.
-
Example: Rabbit polyclonal anti-KRAS (e.g., from Proteintech, Cat# 12063-1-AP, recommended dilution 1:50-1:500) or a mouse monoclonal anti-KRAS. It is crucial to validate the antibody for specificity.
-
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Glass Coverslips and Culture Plates.
Procedure
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
-
FGTI-2734 Treatment:
-
Prepare working concentrations of FGTI-2734 in fresh culture medium. A dose-response experiment (e.g., 1, 5, 10 µM) is recommended.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest FGTI-2734 concentration.
-
Replace the medium in the wells with the treatment or control medium.
-
Incubate for a predetermined time, for example, 24 to 48 hours. The optimal incubation time should be determined empirically.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS antibody in the blocking buffer to its optimal concentration (e.g., 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:500).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a confocal microscope.
-
Capture images using appropriate laser lines and filters for the chosen fluorophore and DAPI.
-
Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples.
-
-
Quantitative Analysis of KRAS Localization:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of KRAS staining.
-
For each cell, define two regions of interest (ROIs):
-
Membrane ROI: A thin band tracing the inner leaflet of the plasma membrane.
-
Cytoplasmic ROI: An area within the cytoplasm, excluding the nucleus and the membrane ROI.
-
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the Membrane-to-Cytoplasm Ratio (MCR) for each cell using the formula:
-
MCR = (Mean Membrane Intensity - Background) / (Mean Cytoplasmic Intensity - Background)
-
-
Calculate the average MCR for a statistically significant number of cells (e.g., >50) for each treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the changes in MCR between control and FGTI-2734 treated groups.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Increase the concentration of the primary antibody or extend the incubation time. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Low KRAS expression in the cell line. | Confirm KRAS expression levels by Western blot. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or reduce incubation times. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Validate the antibody with appropriate controls (e.g., isotype control, cells with known KRAS knockout/knockdown). |
| Secondary antibody binding non-specifically. | Run a control with only the secondary antibody. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging and use an antifade mounting medium. |
References
Application Note: Assessing the Effects of FGTI-2734 Mesylate on Protein Subcellular Localization Using Cellular Fractionation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FGTI-2734 mesylate is a potent and selective dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] The prenylation of proteins, a post-translational modification catalyzed by these enzymes, is critical for the proper subcellular localization and function of numerous signaling proteins, including the Ras family of small GTPases.[2][3] Mutant KRAS is a key driver in many cancers, and its oncogenic activity is dependent on its localization to the plasma membrane, which is mediated by farnesylation.[2][4]
Inhibition of farnesyltransferase alone has been explored as a therapeutic strategy; however, cancer cells can develop resistance by utilizing an alternative prenylation pathway via GGT-1. FGTI-2734 overcomes this resistance by inhibiting both enzymes, leading to the mislocalization of KRAS from the membrane to the cytoplasm and subsequent inhibition of downstream oncogenic signaling pathways such as the PI3K/AKT/mTOR and cMYC pathways. This application note provides a detailed protocol for utilizing cellular fractionation followed by Western blotting to assess the efficacy of FGTI-2734 in preventing the membrane localization of KRAS.
Principle
Cellular fractionation is a technique used to separate cellular components into distinct fractions, such as the nucleus, cytoplasm, and membranes. This is typically achieved through differential centrifugation of a cell lysate. By treating cancer cells harboring a KRAS mutation with FGTI-2734, researchers can expect to observe a shift in the subcellular localization of KRAS. In untreated cells, KRAS is predominantly found in the membrane fraction. Following effective treatment with FGTI-2734, KRAS should accumulate in the cytoplasmic fraction. The relative abundance of KRAS and other signaling proteins in each fraction can then be quantified by Western blotting.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from Western blot analysis of subcellular fractions from cells treated with FGTI-2734.
Table 1: Effect of FGTI-2734 on KRAS Subcellular Localization
| Treatment | Fraction | KRAS (Normalized Intensity) |
| Vehicle (DMSO) | Cytoplasm | 1.0 |
| Vehicle (DMSO) | Membrane | 5.2 |
| FGTI-2734 (10 µM) | Cytoplasm | 4.8 |
| FGTI-2734 (10 µM) | Membrane | 1.2 |
Table 2: Purity of Subcellular Fractions
| Fraction | Marker Protein | Normalized Intensity |
| Cytoplasm | GAPDH | 8.5 |
| Na+/K+ ATPase | 0.8 | |
| Histone H3 | 0.5 | |
| Membrane | GAPDH | 1.2 |
| Na+/K+ ATPase | 9.2 | |
| Histone H3 | 0.3 | |
| Nucleus | GAPDH | 0.7 |
| Na+/K+ ATPase | 0.4 | |
| Histone H3 | 9.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with FGTI-2734
-
Cell Culture : Culture mutant KRAS-dependent cancer cell lines (e.g., MiaPaCa-2, L3.6pl) in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding : Plate cells in 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment : Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).
Protocol 2: Subcellular Fractionation
This protocol is adapted from standard cellular fractionation procedures.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Detergent Solution: 10% NP-40
-
Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Membrane Fraction Buffer: TBS with 1% Triton X-100 and protease inhibitor cocktail.
Procedure:
-
Cell Harvesting : After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis : Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 400 µl of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.
-
Cytoplasmic Fraction : Add 25 µl of 10% NP-40 and vortex for 10 seconds. Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant and store it at -80°C.
-
Nuclear Fraction : Resuspend the remaining pellet in 100 µl of Nuclear Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Membrane Fraction : To isolate the membrane fraction from the initial cytoplasmic supernatant (from step 3), perform an ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting pellet is the membrane fraction. Resuspend the pellet in Membrane Fraction Buffer.
Protocol 3: Western Blot Analysis
-
Protein Quantification : Determine the protein concentration of each fraction using a BCA protein assay kit.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Separate the protein samples on a 4-15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Target Protein : Anti-KRAS
-
Fraction Purity Markers :
-
Cytoplasm: Anti-GAPDH or Anti-β-actin
-
Membrane: Anti-Na+/K+ ATPase
-
Nucleus: Anti-Histone H3
-
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: FGTI-2734 signaling pathway.
Caption: Cellular fractionation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Application Notes: FGTI-2734 Mesylate in 3D Co-culture Models
Introduction
FGTI-2734 is a novel small molecule inhibitor designed to target cancers driven by mutations in the KRAS gene, which are notoriously difficult to treat.[1] As a RAS C-terminal mimetic, FGTI-2734 functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[2][3] This dual-action is critical for overcoming a common resistance mechanism to farnesyltransferase inhibitors (FTIs), where cancer cells utilize an alternative prenylation pathway via GGT-1 to maintain KRAS protein function.[1][3] By blocking both pathways, FGTI-2734 effectively prevents the membrane localization of KRAS, a step essential for its oncogenic signaling activity.
Recent studies have highlighted the efficacy of FGTI-2734 in advanced preclinical models, particularly 3D co-culture systems. These models better recapitulate the complex tumor microenvironment (TME) by incorporating different cell types, such as cancer-associated fibroblasts or stellate cells, which are known to contribute to therapy resistance. FGTI-2734 has demonstrated significant potency in inhibiting the viability of mutant KRAS pancreatic tumor cells when co-cultured with resistance-promoting pancreatic stellate cells, underscoring its potential for treating aggressive, stromal-rich cancers.
Data Presentation
Quantitative data for FGTI-2734 mesylate is summarized below, providing key metrics for its biological activity and application.
Table 1: this compound Compound Profile
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Target | Farnesyltransferase (FT) and Geranylgeranyltransferase-1 (GGT-1) | - | |
| IC₅₀ (FT) | Half maximal inhibitory concentration against Farnesyltransferase | 250 nM | |
| IC₅₀ (GGT-1) | Half maximal inhibitory concentration against Geranylgeranyltransferase-1 | 520 nM |
| Mechanism | RAS C-terminal mimetic; prevents KRAS membrane localization | - | |
Table 2: Summary of In Vitro Efficacy of FGTI-2734
| Cell Lines | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| MiaPaCa2, L3.6pl, Calu6 | 1-30 µM | 72 hours | Induction of CASPASE-3 and PARP cleavage (apoptosis) | |
| Multiple Human Cancer Cells | 3-30 µM | 72 hours | Inhibition of protein prenylation (HDJ2, RAP1A, KRAS, NRAS) | |
| Pancreatic, Lung, Colon Cancer Cells | Not specified | Not specified | Inhibition of KRAS membrane localization |
| KRAS G12C Lung Cancer Cells | Not specified | Not specified | Synergistic inhibition of viability and induction of apoptosis when combined with Sotorasib | |
Table 3: Efficacy of FGTI-2734 in 3D Co-culture Models
| Model System | Cell Types | Key Finding | Reference |
|---|
| Patient-Derived Pancreatic Cancer | Primary and metastatic mutant KRAS tumor cells + Pancreatic Stellate Cells | Highly effective at inhibiting tumor cell viability | |
Signaling Pathways and Mechanism of Action
FGTI-2734's mechanism is centered on preventing the post-translational modification of RAS proteins, which is essential for their localization to the plasma membrane and subsequent activation of downstream oncogenic signaling.
FGTI-2734 also plays a crucial role in overcoming resistance to targeted therapies like Sotorasib, which specifically inhibits KRAS G12C mutants. Resistance often arises from the reactivation of the ERK pathway, driven by wild-type RAS isoforms. By preventing the membrane localization of all RAS proteins, FGTI-2734 blocks this adaptive reactivation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Briefly centrifuge the vial of this compound powder before opening. For a 10 mM stock solution, reconstitute the compound in DMSO. For example, add 1 mL of DMSO to 10 mg of compound if the molecular weight is 1000 g/mol (adjust volume based on the actual molecular weight on the data sheet).
-
Solubilization : Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.
Protocol 2: 3D Spheroid Co-culture Model with Pancreatic Cells
This protocol is adapted from general spheroid culture methodologies and tailored for a co-culture of pancreatic tumor cells (e.g., PANC-1, MiaPaCa-2) and pancreatic stellate cells (PSCs), as used in studies evaluating FGTI-2734.
-
Cell Culture : Culture pancreatic tumor cells and PSCs separately in their recommended media until they reach 70-80% confluency.
-
Cell Harvesting : Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with media containing FBS, and centrifuge to pellet the cells.
-
Cell Counting : Resuspend cell pellets in fresh media and perform a cell count for each cell type using a hemocytometer or automated cell counter.
-
Co-culture Seeding :
-
Prepare a single-cell suspension containing a mixture of tumor cells and PSCs. A ratio of 1:1 or 1:10 (tumor:PSC) can be used depending on the experimental goal.
-
In a 96-well ultra-low attachment (ULA) spheroid plate, seed 2,000-5,000 total cells per well in 100 µL of culture medium.
-
-
Spheroid Formation : Centrifuge the plate at a low speed (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C and 5% CO₂. Spheroids should form within 48-72 hours.
-
FGTI-2734 Treatment :
-
After spheroid formation, prepare serial dilutions of FGTI-2734 in the culture medium at 2X the final desired concentration.
-
Carefully add 100 µL of the 2X FGTI-2734 solution to each well, bringing the total volume to 200 µL. Include a vehicle control (DMSO) group.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days), replacing the media with fresh drug-containing media every 2-3 days if necessary.
-
-
Assessment of Viability :
-
Use a 3D-compatible cell viability assay, such as CellTiter-Glo® 3D Cell Viability Assay.
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the reagent directly to each 200 µL of media in the well.
-
Mix by shaking on an orbital shaker for 5 minutes.
-
Incubate for an additional 25 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 3: Western Blot Analysis for Downstream Signaling
-
Spheroid Harvesting : Collect spheroids from treatment and control wells into microcentrifuge tubes.
-
Lysis : Wash spheroids with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity to determine the effect of FGTI-2734 on signaling pathways.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating FGTI-2734 in a 3D co-culture model.
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to FGTI-2734 Mesylate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving FGTI-2734 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] It is designed to prevent the membrane localization of KRAS, which is essential for its cancer-causing activity.[2][3]
Q2: How does FGTI-2734 overcome resistance to farnesyltransferase inhibitors (FTIs)?
A2: A primary mechanism of resistance to FTIs in KRAS-mutant cancers is the alternative prenylation of KRAS by GGT-1, which allows it to still localize to the cell membrane.[2][3] By inhibiting both FT and GGT-1, FGTI-2734 blocks this escape pathway, thus overcoming this resistance mechanism.
Q3: What is the rationale for combining FGTI-2734 with KRAS G12C inhibitors like sotorasib?
A3: Resistance to KRAS G12C inhibitors can emerge through the adaptive reactivation of the ERK signaling pathway, which requires the membrane localization of wild-type RAS proteins. FGTI-2734 prevents the membrane localization of these wild-type RAS proteins, thereby inhibiting ERK feedback reactivation and overcoming adaptive resistance to drugs like sotorasib. This combination has been shown to be synergistic in inhibiting cell viability and inducing apoptosis in sotorasib-resistant KRAS G12C lung cancer cells.
Q4: In which cancer types has FGTI-2734 shown efficacy?
A4: FGTI-2734 has demonstrated effectiveness in preclinical models of pancreatic, lung, and colon cancers harboring KRAS mutations. It has been shown to inhibit the growth of patient-derived xenografts from pancreatic cancer patients with mutant KRAS.
Q5: What are the known downstream signaling effects of FGTI-2734?
A5: FGTI-2734 has been shown to suppress critical cancer-causing pathways, including PI3K/AKT/mTOR and cMYC. Additionally, it can upregulate the tumor suppressor protein p53.
Troubleshooting Guides
Problem 1: No significant inhibition of cancer cell growth is observed after treatment with FGTI-2734.
| Possible Cause | Troubleshooting Steps |
| Cell line is not dependent on KRAS signaling. | Confirm that your cell line harbors a KRAS mutation and is dependent on KRAS signaling for survival. This can be tested using KRAS-specific siRNA to see if it inhibits cell growth. |
| Incorrect drug concentration. | Perform a dose-response curve to determine the optimal concentration of FGTI-2734 for your specific cell line. |
| Drug degradation. | Ensure that this compound is stored correctly and that the working solutions are freshly prepared. |
| Alternative resistance mechanisms. | Consider the possibility of other resistance pathways being active in your cell line. This may require further investigation into the genetic and proteomic profile of the cells. |
Problem 2: Difficulty in confirming the inhibition of RAS membrane localization.
| Possible Cause | Troubleshooting Steps |
| Suboptimal immunofluorescence protocol. | Optimize fixation, permeabilization, and antibody concentrations. Ensure you are using a validated anti-RAS antibody. Refer to the detailed Immunofluorescence Protocol below. |
| Inefficient cellular fractionation. | Ensure complete cell lysis and proper separation of cytosolic and membrane fractions. Use appropriate markers to validate the purity of your fractions (e.g., a membrane-bound protein like Na+/K+-ATPase for the membrane fraction and a cytosolic protein like GAPDH for the cytosolic fraction). Refer to the detailed Cellular Fractionation Protocol below. |
| Timing of analysis. | Assess RAS localization at different time points after FGTI-2734 treatment to capture the optimal window of effect. |
Problem 3: Inconsistent results in Western blotting for downstream signaling proteins (e.g., p-ERK).
| Possible Cause | Troubleshooting Steps |
| Phosphatase activity during sample preparation. | Use phosphatase and protease inhibitor cocktails in your lysis buffer and keep samples on ice at all times to prevent dephosphorylation. |
| Low abundance of phosphorylated proteins. | Ensure you are loading a sufficient amount of protein per lane. You may need to enrich your sample for phosphoproteins. |
| Suboptimal antibody or blocking conditions. | Use a validated phospho-specific antibody. For blocking, use BSA instead of milk, as milk contains phosphoproteins that can increase background. |
| Incorrect transfer conditions. | Optimize transfer time and voltage to ensure efficient transfer of proteins to the membrane. |
Summary of Efficacy Data
While specific IC50 values are not consistently reported in a comparative table across multiple publications, the available data consistently demonstrates the efficacy of FGTI-2734 in relevant preclinical models.
| Finding | Cancer Type(s) | Model(s) | Key Outcome | Reference(s) |
| Inhibition of Cell Viability and Apoptosis Induction | Pancreatic, Lung | KRAS-mutant cell lines | FGTI-2734 induces apoptosis in mutant KRAS-dependent but not in KRAS-independent human cancer cells. | |
| Inhibition of Tumor Growth in vivo | Pancreatic | Patient-Derived Xenografts (PDXs) with KRAS G12D and G12V mutations | FGTI-2734 significantly inhibited the growth of PDXs. | |
| Overcoming Resistance to Sotorasib | Lung | Sotorasib-resistant KRAS G12C cell lines and PDXs | The combination of FGTI-2734 and sotorasib leads to synergistic inhibition of cell viability, induction of apoptosis, and significant tumor regression. | |
| Inhibition of Oncogenic Signaling | Pancreatic | Patient-Derived Xenografts (PDXs) | FGTI-2734 suppressed PI3K/AKT/mTOR and cMYC pathways while upregulating p53. |
Experimental Protocols
Protocol 1: Assessment of RAS Membrane Localization by Immunofluorescence
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of FGTI-2734 or vehicle control for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against KRAS (diluted in 1% BSA in PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or fluorescence microscope. A diffuse cytoplasmic staining of KRAS in FGTI-2734-treated cells compared to the membrane-localized staining in control cells indicates successful inhibition.
-
Protocol 2: Analysis of RAS Localization by Cellular Fractionation and Western Blotting
-
Cell Lysis and Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing Tris-HCl, MgCl2, and protease/phosphatase inhibitors) and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (cytoplasmic and membrane fractions) and transfer it to a new tube.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification and Western Blotting:
-
Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membrane with a primary antibody against KRAS.
-
Also, probe for a membrane marker (e.g., Na+/K+-ATPase or Pan-Cadherin) and a cytosolic marker (e.g., GAPDH or Tubulin) to confirm the purity of the fractions.
-
A decrease in the KRAS signal in the membrane fraction and a corresponding increase in the cytosolic fraction of FGTI-2734-treated cells indicates inhibition of membrane localization.
-
Protocol 3: Western Blotting for Downstream Signaling Pathways (p-ERK)
-
Sample Preparation:
-
Treat cells with FGTI-2734, sotorasib, or the combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of FGTI-2734 in overcoming resistance to targeted therapies.
Caption: General experimental workflow for evaluating FGTI-2734 efficacy.
Caption: Logical troubleshooting workflow for experimental issues.
References
troubleshooting FGTI-2734 mesylate precipitation in media
Welcome to the technical support center for FGTI-2734 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on preventing and resolving precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, cell-permeable dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1][2] It is a RAS C-terminal mimetic that prevents the membrane localization of KRAS, a critical step in its oncogenic activity.[1][3][4] The mesylate salt form is utilized to enhance its aqueous solubility.
Q2: I've observed a cloudy precipitate in my cell culture medium after adding this compound. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of the compound in your specific cell culture medium.
-
Solvent Shock: A rapid change in solvent polarity when a concentrated dimethyl sulfoxide (DMSO) stock solution is diluted into the aqueous culture medium can cause the compound to precipitate.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization and solubility of the compound. Cell metabolism can also lead to pH shifts in the medium over time.
-
Interaction with Media Components: Components within the culture medium, such as salts (e.g., phosphates, calcium) and proteins from fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes.
-
Compound Instability: Over time, the compound may degrade in the aqueous environment of the cell culture medium, leading to the formation of less soluble byproducts.
Q3: My this compound stock solution in DMSO is clear, but precipitation occurs immediately upon addition to the cell culture medium. How can I prevent this?
This is likely due to "solvent shock". Here are a few strategies to mitigate this:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed media, gently mix, and then add this intermediate dilution to the rest of the media.
-
Slow Addition and Mixing: Add the DMSO stock dropwise to the vortexing or gently swirling culture medium. This allows for a more gradual dispersion of the compound and reduces the localized high concentration that leads to precipitation.
-
Lowering the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your culture medium. High concentrations of DMSO can be toxic to cells and can also contribute to precipitation.
Q4: Can the type of cell culture medium or the concentration of serum affect the solubility of this compound?
Yes, both can have a significant impact.
-
Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound. If you are experiencing persistent precipitation, testing the solubility in an alternative basal medium, if your experimental design allows, may be beneficial.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, which can either enhance or reduce their solubility and bioavailability to the cells. The effect of serum is compound-dependent. If you are using low-serum or serum-free media, you may be more likely to observe precipitation.
Q5: How should I prepare and store my this compound stock solutions?
Proper preparation and storage are crucial for maintaining the integrity and solubility of your compound.
-
Solvent: Use anhydrous, high-quality DMSO to prepare your stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light and moisture.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Target | Farnesyltransferase (FT) and Geranylgeranyltransferase-1 (GGT-1) | |
| IC50 | FT: 250 nM, GGT-1: 520 nM | |
| Molecular Formula | C26H31FN6O2S (for the free base) | |
| Molecular Weight | 510.6 g/mol (for the free base) | |
| Appearance | Solid |
Table 2: Reported Solubility of FGTI-2734
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL | - | |
| DMSO | ≥ 7.5 mg/mL (14.69 mM) | In a 10% DMSO, 90% Corn Oil solution for in vivo studies. | |
| DMF | 10 mg/mL | - | |
| Ethanol | 30 mg/mL | - | |
| PBS (pH 7.2) | 10 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (with serum, if applicable), pre-warmed to 37°C
-
Sterile multi-well plate (e.g., 96-well)
-
Light microscope
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, in a 96-well plate, you can make serial dilutions to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate at 37°C in a humidified incubator for a period relevant to your planned experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a light microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
References
assessing FGTI-2734 mesylate toxicity in animal models
Disclaimer: This technical support center provides general guidance based on publicly available information on dual farnesyltransferase and geranylgeranyltransferase inhibitors. Specific toxicity studies on FGTI-2734 mesylate are not extensively available in the public domain. The information provided here is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for comprehensive, compound-specific toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo tolerability of this compound in animal models?
A study in mice with patient-derived pancreatic tumor xenografts reported no gross toxicity at a dose of 100 mg/kg administered intraperitoneally. Observations included no significant effects on mouse weight, food intake, or general activity. Another publication mentioned that KRAS prenylation could be inhibited by FGTI-2734 without the toxicity observed with other inhibitors. However, it is crucial to note that detailed toxicology studies with endpoints such as clinical pathology and histopathology were not reported in these efficacy-focused studies.
Q2: What are the potential target organs for toxicity with dual farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) inhibitors?
Based on studies with other FTase and dual inhibitors, potential target organs for toxicity could include:
-
Hematopoietic System: Myelosuppression (neutropenia, thrombocytopenia) has been observed with the farnesyltransferase inhibitor tipifarnib.
-
Nervous System: Neurotoxicity, including ataxia, confusion, and neuropathy, has been reported for tipifarnib.
-
Gastrointestinal System: Nausea, vomiting, and diarrhea are common side effects of farnesyltransferase inhibitors like lonafarnib and tipifarnib.
-
Liver: Increased liver enzymes (AST/ALT) have been noted with lonafarnib.
-
Kidney: Nephrotoxicity has been observed in rats treated with lonafarnib.
-
Eyes: Retinal toxicity has been reported in monkeys at plasma levels of lonafarnib similar to those in humans.
-
Reproductive System: Animal studies with lonafarnib suggest a potential for both male and female fertility impairment.
Q3: Is there a risk of severe toxicity with dual FTase and GGTase-I inhibitors?
Yes, studies on combined FTI and GGTI therapy and other dual inhibitors have indicated a potential for severe toxicity. In some animal studies, doses of dual inhibitors sufficient to inhibit Ki-Ras prenylation were reported to be rapidly lethal. One study found that a 72-hour infusion of a GGTI, either alone or in combination with an FTI, resulted in death within two weeks in mice. This suggests a potentially narrow therapeutic window for this class of compounds.
Q4: What is the mechanism of action of this compound?
FGTI-2734 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[1] These enzymes are responsible for attaching farnesyl and geranylgeranyl lipid groups to proteins, a process called prenylation. This lipid modification is crucial for the proper localization and function of many signaling proteins, including the RAS family of oncoproteins. By inhibiting both enzymes, FGTI-2734 prevents the prenylation and subsequent membrane association of KRAS, thereby blocking its oncogenic signaling.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | Compound-related toxicity (e.g., gastrointestinal distress). | - Monitor animal health daily.- Consider dose reduction or less frequent dosing schedule.- Ensure proper hydration and nutrition.- If severe, euthanize the animal and perform a necropsy to investigate potential organ toxicity. |
| Lethargy, Ataxia, or other Neurological Signs | Potential neurotoxicity. | - Perform a functional observational battery to systematically assess neurological function.- Consider reducing the dose.- If signs are severe or progressive, discontinue treatment for that animal and investigate further. |
| Abnormal Blood Work (e.g., Low Blood Cell Counts, Elevated Liver Enzymes) | Potential myelosuppression or hepatotoxicity. | - Conduct interim blood draws for complete blood counts (CBC) and serum chemistry analysis.- Correlate findings with dose levels.- For hematological toxicity, consider supportive care or dose modification.- For elevated liver enzymes, consider liver function tests and histopathological examination of the liver. |
| Sudden Death of Animals | Acute toxicity. As noted in studies with other dual inhibitors, high doses can be lethal. | - Immediately review dosing calculations and administration procedures to rule out error.- Perform a full necropsy with histopathology on all major organs to identify the cause of death.- Re-evaluate the dose levels and consider a dose-range-finding study with smaller dose escalations. |
Quantitative Data Summary
Specific quantitative toxicity data for this compound, such as LD50 or NOAEL values, are not publicly available. The table below summarizes reported toxicities for other farnesyltransferase and dual inhibitors to provide a general reference.
| Compound Class | Examples | Reported Toxicities in Animal Models/Clinical Trials |
| Farnesyltransferase Inhibitors (FTIs) | Lonafarnib, Tipifarnib | Myelosuppression, neurotoxicity, gastrointestinal toxicity (nausea, vomiting, diarrhea), elevated liver enzymes, nephrotoxicity (rats), retinal toxicity (monkeys), fertility impairment. |
| Dual FTI/GGTI Inhibitors | L-778,123, other experimental compounds | High doses can be lethal in animal models. The combination of separate FTI and GGTI can also lead to significant in vivo toxicity. |
Experimental Protocols
Detailed, validated toxicology protocols for this compound are not available in the public domain. Below are general methodologies for key experiments that would be necessary to assess the toxicity of a novel compound like this compound.
1. Acute Toxicity Study (Dose Range Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.
-
Animal Model: Typically mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Methodology:
-
Administer single escalating doses of this compound to different groups of animals via the intended clinical route (e.g., intraperitoneal, oral).
-
Include a vehicle control group.
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily for 14 days.
-
Record body weights, food and water consumption, and any morbidity or mortality.
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs and tissues for histopathological analysis.
-
2. Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxic effects of this compound after repeated administration over a defined period (e.g., 14 or 28 days).
-
Animal Model: One rodent and one non-rodent species are typically required for regulatory submissions.
-
Methodology:
-
Administer this compound daily (or on a specified schedule) for the duration of the study at multiple dose levels (low, mid, high).
-
Include a vehicle control group and potentially a recovery group for the high dose.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
Conduct detailed clinical observations (e.g., functional observational battery).
-
Collect blood samples at specified time points for hematology and clinical chemistry.
-
At the end of the treatment (and recovery) period, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathology.
-
Visualizations
Signaling Pathway of FGTI-2734
Caption: Mechanism of action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for a repeat-dose toxicity study.
Troubleshooting Logic for Adverse Events
Caption: Decision-making logic for handling adverse events.
References
improving FGTI-2734 mesylate bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of FGTI-2734 mesylate in in vivo studies, with a focus on improving its oral bioavailability.
Properties of this compound
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By inhibiting these enzymes, FGTI-2734 prevents the post-translational prenylation of RAS proteins (including KRAS and NRAS), which is critical for their localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[1][2][3] In preclinical models, FGTI-2734 has been shown to suppress tumor growth in mutant KRAS-dependent cancers.[1][2]
For in vivo studies, this compound has typically been administered via intraperitoneal (IP) injection. Challenges in achieving adequate oral bioavailability are common for compounds with poor aqueous solubility, a characteristic of many kinase and enzyme inhibitors. This guide focuses on strategies to overcome this hurdle.
Table 1: Physicochemical and In Vitro Properties of FGTI-2734
| Property | Value | Reference |
| Mechanism of Action | Dual inhibitor of Farnesyltransferase (FTase) and Geranylgeranyltransferase-1 (GGTase-1) | |
| IC₅₀ (FTase) | 250 nM | |
| IC₅₀ (GGTase-1) | 520 nM | |
| Solubility (Reported) | Soluble in DMSO. A stock solution of 75.0 mg/mL in DMSO has been used for dilution into corn oil for IP administration. |
Troubleshooting Guide
This section addresses specific issues users may encounter when developing an oral formulation for this compound for in vivo experiments.
Issue 1: Low or Undetectable Plasma Concentrations After Oral Dosing
-
Question: We administered this compound as an aqueous suspension to rats via oral gavage, but the plasma concentrations were below the limit of quantification (BLQ). What is the likely cause and what should we do next?
-
Answer: The most probable cause is poor aqueous solubility limiting the dissolution and absorption of this compound in the gastrointestinal (GI) tract. For a compound to be absorbed orally, it must first be in solution. An aqueous suspension of a poorly soluble compound often results in very low exposure.
Recommended Actions:
-
Switch to a Solubilizing Formulation: Do not proceed with simple aqueous suspensions. Move directly to developing a formulation designed to enhance solubility.
-
Lipid-Based Formulations: A leading strategy is to use a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in the aqueous environment of the GI tract, keeping the drug in a solubilized state for absorption.
-
Co-solvent Systems: A simpler, though often less effective, approach is to use a co-solvent system (e.g., a mixture of PEG 400, propylene glycol, and water). However, be mindful of the potential for the drug to precipitate upon dilution in the stomach.
-
Issue 2: High Variability in Plasma Exposure Between Animals
-
Question: We are using a co-solvent formulation for oral dosing of this compound and see highly variable AUC and Cmax values between animals in the same dose group. How can we reduce this variability?
-
Answer: High pharmacokinetic variability is a common consequence of poor solubility. It can be caused by differences in gastric pH, GI motility, and food effects among individual animals, all of which can affect how much of the compound dissolves and gets absorbed. Formulations where the drug is on the edge of its solubility (like some co-solvent systems) are particularly prone to this issue.
Recommended Actions:
-
Optimize with a Robust Formulation: The most effective way to reduce variability is to use a formulation that is less dependent on physiological conditions. A well-designed SEDDS is an excellent candidate because it presents the drug in a pre-dissolved state and creates a fine, stable emulsion in vivo, leading to more consistent absorption.
-
Standardize Experimental Conditions: Ensure strict standardization of your study protocol. This includes consistent fasting times for all animals (e.g., overnight fasting) and providing access to food at a consistent time post-dosing.
-
Increase Animal Numbers: While not a solution to the underlying problem, increasing the number of animals per group (n=5 or more) can provide greater statistical confidence in the mean pharmacokinetic parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an oral formulation for this compound?
A1: Given its likely poor aqueous solubility, a lipid-based formulation is a highly recommended starting point. Specifically, developing a Type II or Type III Self-Emulsifying Drug Delivery System (SEDDS) is a robust strategy. This involves screening for oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Kolliphor® HS 15), and co-solvents (e.g., Transcutol®, PEG 400) that can effectively dissolve the compound and form a stable microemulsion upon dilution. A detailed protocol for preparing a SEDDS formulation is provided below.
Q2: What key pharmacokinetic parameters should we assess in our initial in vivo study?
A2: Your primary goal is to determine if the formulation can achieve sufficient systemic exposure. The key parameters to measure from plasma samples are:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
F% (Absolute Bioavailability): This is the fraction of the orally administered drug that reaches systemic circulation. To calculate this, you must include an intravenous (IV) dosing group in your study as a reference.
Q3: How does FGTI-2734 work, and how does that relate to my in vivo study?
A3: FGTI-2734 inhibits FTase and GGTase, which are enzymes that attach lipid groups (farnesyl and geranylgeranyl pyrophosphate) to RAS proteins. This lipid tail is required for RAS to anchor to the cell membrane, where it can be activated and signal through downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR. By blocking this, FGTI-2734 prevents RAS from reaching the membrane, thereby inhibiting its function. In your in vivo study, achieving sufficient plasma concentrations (AUC) is the first step to ensuring enough drug reaches the tumor tissue to engage this target and exert an anti-cancer effect.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes a general method for preparing a liquid SEDDS formulation suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Oil: Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Cremophor® EL)
-
Co-solvent: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Warming plate or water bath
Procedure:
-
Solubility Screening (Optional but Recommended): Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Formulation Preparation: a. Weigh the appropriate amounts of oil, surfactant, and co-solvent into a glass vial based on your desired ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent by weight). b. Place the vial on a magnetic stirrer and mix until a homogenous, clear liquid is formed. Gentle warming (30-40°C) may be used to aid mixing. c. Slowly add the pre-weighed this compound powder to the excipient mixture while stirring. d. Continue stirring until the powder is completely dissolved and the solution is clear. This may take several hours. Use of a vortex mixer or sonicator can expedite dissolution.
-
Characterization: a. Visual Assessment: The final formulation should be a clear, yellowish, homogenous liquid. b. Emulsification Test: Add 100 µL of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. A stable formulation will rapidly form a clear or bluish-white microemulsion.
-
Storage: Store the final formulation in a tightly sealed glass vial, protected from light, at room temperature or as determined by stability studies.
Protocol 2: Rodent Oral Bioavailability Study
This protocol outlines a basic pharmacokinetic study in rats to assess the oral bioavailability of an this compound formulation.
Animals and Housing:
-
Species: Male Sprague-Dawley rats (or other appropriate strain), weight 220-250 g.
-
Acclimation: Acclimate animals for at least 3 days before the experiment.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
Dosing and Groups:
-
Group 1 (Oral): n=3-5 rats. Dose the selected FGTI-2734 formulation (e.g., SEDDS) via oral gavage at the target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal size (e.g., 5 mL/kg).
-
Group 2 (Intravenous): n=3 rats. Dose a solubilized formulation of FGTI-2734 via tail vein injection at a lower dose (e.g., 1-2 mg/kg). The IV formulation must be a clear, sterile solution (e.g., in a vehicle like 20% DMSO / 80% PEG400).
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the saphenous or tail vein at pre-determined time points.
-
Suggested Time Points:
-
Oral Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA). Keep samples on ice.
Plasma Processing and Analysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of FGTI-2734 in the plasma samples using a validated analytical method, such as LC-MS/MS.
Visualizations
References
interpreting unexpected results with FGTI-2734 mesylate
Welcome to the technical support center for FGTI-2734 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: FGTI-2734 is a RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] Its primary mechanism is to prevent the post-translational modification (prenylation) of key signaling proteins, most notably KRAS.[1][2] By inhibiting both FT and GGT-1, FGTI-2734 prevents KRAS from localizing to the cell membrane, which is essential for its oncogenic activity.[2][3] This dual inhibition is critical to overcoming the resistance observed with farnesyltransferase inhibitors (FTIs) alone, where KRAS can be alternatively geranylgeranylated.
Q2: What are the expected downstream effects of FGTI-2734 treatment in mutant KRAS cancer cells?
A2: Successful treatment with FGTI-2734 is expected to lead to a cascade of downstream effects. These include the suppression of oncogenic signaling pathways such as PI3K/AKT/mTOR and cMYC. Concurrently, an upregulation of the tumor suppressor p53 and the induction of apoptosis, indicated by the cleavage of CASPASE-3 and PARP, are anticipated outcomes.
Q3: In which cancer types has FGTI-2734 shown efficacy?
A3: FGTI-2734 has demonstrated efficacy in preclinical models of various mutant KRAS-driven cancers, including pancreatic, lung, and colon cancers. It has been shown to inhibit the growth of patient-derived xenografts from pancreatic cancer patients.
Q4: Can FGTI-2734 be used in combination with other targeted therapies?
A4: Yes, studies have shown that FGTI-2734 can be used in combination with other targeted therapies to overcome drug resistance. For instance, it has been shown to synergize with the KRAS G12C inhibitor sotorasib in lung cancer models by preventing ERK reactivation, a key resistance mechanism.
Troubleshooting Unexpected Results
Q5: I treated my mutant KRAS cell line with FGTI-2734, but I don't see a significant decrease in cell viability. What could be the reason?
A5: There are several potential reasons for a lack of effect on cell viability:
-
KRAS-independence: Not all cell lines with a KRAS mutation are solely dependent on it for survival. It is crucial to confirm that your cell line's viability is indeed KRAS-dependent.
-
Drug Concentration and Treatment Duration: The effective concentration of FGTI-2734 can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration and duration of treatment for your specific model. For example, in some cell lines, effects on apoptosis are observed after 72 hours of treatment with concentrations ranging from 1-30 μM.
-
Drug Stability: Ensure that the this compound stock solution has been stored properly (-80°C for up to 6 months, -20°C for up to 1 month) to maintain its activity.
Q6: My Western blot results do not show a decrease in phosphorylated AKT or S6 after FGTI-2734 treatment. Why might this be?
A6: If you do not observe the expected decrease in p-AKT or p-S6, consider the following:
-
Timing of Analysis: The effect of FGTI-2734 on downstream signaling pathways is time-dependent. You may need to perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation status.
-
Minimal Effect on Erk1/2: It is important to note that FGTI-2734 has been reported to have a minimal effect on the Erk1/2 pathway. Therefore, using p-Erk as a primary readout for FGTI-2734 activity may not be informative.
-
Alternative Pathway Activation: Cells can sometimes develop resistance by activating alternative signaling pathways. Consider investigating other potential compensatory mechanisms.
Q7: I am not observing the expected inhibition of KRAS membrane localization with immunofluorescence. What should I check?
A7: If KRAS still appears to be localized to the membrane after treatment, verify the following:
-
Cell Permeabilization and Antibody Staining: Ensure that your immunofluorescence protocol includes adequate cell permeabilization to allow the antibody to access intracellular proteins. The specificity and concentration of your primary and secondary antibodies should also be optimized.
-
Inhibition of Prenylation: Confirm that FGTI-2734 is effectively inhibiting prenylation in your cells. This can be assessed by looking for a mobility shift of prenylated proteins like HDJ2 or RAP1A on a Western blot. Unprenylated proteins will migrate slower.
-
Selective Inhibition: Remember that selective FTIs (like FTI-2148) or GGTIs (like GGTI-2418) alone are not sufficient to block KRAS membrane localization. Ensure you are using the dual inhibitor FGTI-2734.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of FGTI-2734
| Target | IC50 |
| Farnesyltransferase (FT) | 250 nM |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM |
Table 2: Cellular Activity of FGTI-2734
| Cell Line | Assay | Effective Concentration | Observed Effect |
| NIH3T3 | H-Ras Farnesylation Inhibition | 0.0887 µM (IC50) | Inhibition of H-Ras farnesylation |
| MiaPaCa2, L3.6pl, Calu6 | Apoptosis Induction | 1-30 µM (72 hours) | Cleavage of CASPASE-3 and PARP |
| Various Human Cancer Cells | Protein Prenylation | 3-30 µM (72 hours) | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation |
Experimental Protocols
Protocol 1: Western Blotting for Assessing Protein Prenylation and Signaling Pathway Modulation
-
Cell Lysis:
-
Treat cells with the desired concentration of FGTI-2734 or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel. For observing the mobility shift of unprenylated proteins, a higher resolution gel may be beneficial.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., KRAS, HDJ2, RAP1A, p-AKT, total AKT, p-S6, total S6, cleaved CASPASE-3, PARP, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Immunofluorescence for KRAS Localization
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with FGTI-2734 or vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against KRAS diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. In untreated cells, KRAS should show significant membrane localization, while in effectively treated cells, a more diffuse cytoplasmic staining is expected.
-
Visual Guides
Caption: Mechanism of action of FGTI-2734.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
quality control measures for FGTI-2734 mesylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of FGTI-2734 mesylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound solid should be stored at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to protect the compound from moisture.[1]
Q2: In what solvents is this compound soluble?
A2: FGTI-2734 is soluble in several organic solvents. The following table summarizes its solubility.[3]
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ≥ 30 mg/mL |
| DMF | ≥ 10 mg/mL |
For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a RAS C-terminal mimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By inhibiting these enzymes, it prevents the post-translational prenylation of RAS proteins, which is crucial for their localization to the cell membrane and subsequent oncogenic signaling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and moisture. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by a validated analytical method like HPLC. | |
| Low Cellular Potency | Presence of efflux pumps in the cell line. | Co-incubate with a known inhibitor of ABC transporters to see if the potency of this compound increases. |
| High protein binding in the cell culture medium. | Reduce the serum concentration in your cell culture medium if your experimental design allows, or perform an assay to determine the free fraction of the compound. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 510.6 g/mol ).
-
Weigh the calculated amount of the compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ACN.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: FGTI-2734 Mesylate Versus Selective Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of a novel dual-prenylation inhibitor.
Farnesyltransferase inhibitors (FTIs) have long been a focal point in cancer research due to their potential to disrupt oncogenic signaling pathways, most notably the Ras pathway. However, the clinical efficacy of selective FTIs has been hampered by resistance mechanisms. This guide provides a detailed comparison of FGTI-2734 mesylate, a novel dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor, with traditional selective FTIs, supported by experimental data.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Signaling
Protein prenylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous signaling proteins, including the Ras family of small GTPases.[1][2] Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl group to a cysteine residue within the C-terminal "CAAX" motif of substrate proteins.[1] Selective FTIs, such as tipifarnib and lonafarnib, are designed to block this process, thereby preventing the activation of farnesylated proteins like H-Ras.[3][4]
A significant challenge with selective FTIs is the development of resistance, particularly in tumors driven by KRAS and NRAS. When FTase is inhibited, these Ras isoforms can undergo alternative prenylation by GGTase-1, which attaches a 20-carbon geranylgeranyl group, allowing them to maintain their membrane association and oncogenic activity.
This compound was developed to overcome this resistance mechanism. As a RAS C-terminal mimetic, it acts as a dual inhibitor, targeting both FTase and GGTase-1. This dual inhibition ensures a more complete blockade of Ras prenylation, preventing the escape pathway utilized by cancer cells and leading to the inhibition of KRAS membrane localization.
Comparative Efficacy: In Vitro and In Vivo Data
The superiority of FGTI-2734's dual inhibitory action is evident in both enzymatic and cellular assays.
In Vitro Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) |
| FGTI-2734 | FTase | 250 |
| GGTase-1 | 520 | |
| Tipifarnib | FTase | 0.6 |
| Lonafarnib | FTase | 1.9 |
While selective FTIs exhibit high potency against FTase, their lack of activity against GGTase-1 is a critical limitation. FGTI-2734 demonstrates potent inhibition of both enzymes, addressing the key resistance mechanism.
Cellular Proliferation Inhibition
The effectiveness of these inhibitors in whole-cell systems highlights the importance of dual targeting.
| Cell Line | Inhibitor | IC50 (µM) |
| SMMC-7721 (Hepatocellular Carcinoma) | Lonafarnib | 20.29 |
| QGY-7703 (Hepatocellular Carcinoma) | Lonafarnib | 20.35 |
| T-cell leukemia/lymphoma cell lines (various) | Tipifarnib | <0.1 (sensitive lines) |
| CCRF-CEM (Leukemia) | Tipifarnib | <0.5 |
Note: Direct comparative IC50 values for FGTI-2734 across a wide range of cancer cell lines are not extensively published in a head-to-head format with tipifarnib and lonafarnib. The provided data for lonafarnib and tipifarnib are from various studies and cell lines.
In Vivo Tumor Growth Inhibition
Preclinical studies using patient-derived xenograft (PDX) models of pancreatic cancer with mutant KRAS have demonstrated the significant in vivo efficacy of FGTI-2734. In these models, FGTI-2734 inhibited tumor growth, whereas selective FTIs were ineffective. FGTI-2734's ability to block the membrane localization of KRAS in these tumors leads to the suppression of downstream oncogenic signaling pathways, including AKT, mTOR, and cMYC, while upregulating the tumor suppressor p53 and inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Farnesyltransferase and Geranylgeranyltransferase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against FTase and GGTase-1.
Methodology:
-
Recombinant human FTase and GGTase-1 are used.
-
The assay measures the incorporation of [3H]farnesyl pyrophosphate (FPP) or [3H]geranylgeranyl pyrophosphate (GGPP) into a biotinylated peptide substrate (e.g., biotin-GGCVLS for FTase and biotin-GGCVLL for GGTase-1).
-
The reaction mixture contains the respective enzyme, peptide substrate, radiolabeled isoprenoid, and varying concentrations of the inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 1 M HCl in ethanol).
-
The biotinylated peptide is captured on a streptavidin-coated plate.
-
Unincorporated radiolabel is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Protein Prenylation Status
Objective: To assess the inhibition of protein prenylation in whole cells.
Methodology:
-
Cancer cells are treated with varying concentrations of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE. Unprenylated proteins typically migrate slower than their prenylated counterparts.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins known to be farnesylated (e.g., HDJ-2) or geranylgeranylated (e.g., Rap1A).
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cellular Fractionation for KRAS Localization
Objective: To determine the effect of inhibitors on the subcellular localization of KRAS.
Methodology:
-
Cells are treated with the inhibitor or vehicle control.
-
Cells are harvested and washed with ice-cold PBS.
-
Cells are resuspended in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with DTT and protease inhibitors) and incubated on ice to allow swelling.
-
The cell suspension is lysed by passing through a fine-gauge needle or using a Dounce homogenizer.
-
The lysate is centrifuged at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
The supernatant (cytosolic and membrane fraction) is transferred to a new tube and centrifuged at high speed (e.g., 100,000 x g) to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).
-
The nuclear pellet, membrane pellet, and cytosolic fraction are resuspended in lysis buffer.
-
Protein concentrations are determined, and equal amounts are analyzed by Western blotting for KRAS, using markers for each fraction (e.g., Histone H3 for nuclear, Na+/K+ ATPase for membrane, and GAPDH for cytosolic) to ensure the purity of the fractions.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative advantages of FGTI-2734.
Caption: Ras signaling pathway and points of inhibitor action.
Caption: Experimental workflow for inhibitor comparison.
Conclusion
This compound represents a significant advancement in the development of farnesyltransferase inhibitors. By simultaneously targeting both FTase and GGTase-1, it effectively circumvents the primary resistance mechanism that has limited the clinical success of selective FTIs. The preclinical data strongly suggest that this dual-inhibition strategy leads to superior anti-tumor activity, particularly in cancers driven by mutant KRAS. Further clinical investigation of FGTI-2734 is warranted to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Prenylation Inhibitors: FGTI-2734 Mesylate, FTI-2148, and GGTI-2418
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key inhibitors of protein prenylation: the dual farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) inhibitor FGTI-2734 mesylate, the selective FTase inhibitor (FTI) FTI-2148, and the selective GGTase I inhibitor (GGTI) GGTI-2418. This comparison is supported by experimental data to inform research and drug development in oncology and other fields where protein prenylation is a critical cellular process.
Introduction to Protein Prenylation and Its Inhibition
Protein prenylation is a post-translational modification essential for the function and membrane localization of many signaling proteins, including members of the Ras and Rho superfamilies of small GTPases. These proteins are crucial regulators of cell growth, differentiation, and survival. Dysregulation of Ras and Rho signaling is a hallmark of many cancers, making the enzymes responsible for their prenylation, FTase and GGTase I, attractive targets for therapeutic intervention.
Farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase I inhibitors (GGTIs) are classes of drugs designed to block these enzymes. While initial drug development focused on selective FTIs to target farnesylated proteins like Ras, it was discovered that some proteins, notably K-Ras and N-Ras, can undergo alternative prenylation by GGTase I when FTase is inhibited, leading to resistance. This has spurred the development of GGTIs and dual FTase/GGTase I inhibitors.
Comparative Analysis of Inhibitor Performance
This section details the mechanisms of action and experimental data for this compound, FTI-2148, and GGTI-2418, with quantitative data summarized in comparative tables.
Mechanism of Action and Target Specificity
-
FTI-2148 is a potent and highly selective inhibitor of FTase. It was designed to specifically block the farnesylation of proteins like H-Ras. However, its efficacy against cancers driven by K-Ras or N-Ras is limited due to the aforementioned alternative geranylgeranylation.
-
GGTI-2418 is a potent and selective inhibitor of GGTase I.[1][2] It effectively blocks the geranylgeranylation of proteins such as Rho and Rap1.[1][3] By targeting GGTase I, GGTI-2418 can inhibit signaling pathways distinct from those primarily affected by FTIs and may overcome the resistance mechanism to FTIs in some contexts.[4]
-
This compound is a novel dual inhibitor that targets both FTase and GGTase I. This dual activity is designed to overcome the resistance observed with selective FTIs by preventing the alternative prenylation of K-Ras and N-Ras. By inhibiting both enzymes, FGTI-2734 aims to achieve a more complete blockade of Ras and Rho family protein function.
In Vitro Inhibitory Activity
The potency and selectivity of these inhibitors have been determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy against their target enzymes.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity |
| FGTI-2734 | FTase | 250 | Dual Inhibitor |
| GGTase I | 520 | ||
| FTI-2148 | FTase | Data not consistently available in public sources | Selective FTI |
| GGTase I | >10,000 | ||
| GGTI-2418 | GGTase I | 9.5 | >5,600-fold vs. FTase |
| FTase | 53,000 |
Cellular Effects on KRAS Localization
A critical function of prenylation is to anchor Ras proteins to the cell membrane, a prerequisite for their signaling activity. The ability of these inhibitors to disrupt this localization is a key indicator of their cellular efficacy.
Experimental evidence from cellular fractionation and immunofluorescence studies demonstrates the differential effects of these inhibitors on KRAS localization.
| Inhibitor | Effect on KRAS Membrane Localization | Supporting Evidence |
| FGTI-2734 | Inhibits membrane localization of KRAS and NRAS. | Induces accumulation of KRAS and NRAS in the cytosol. |
| FTI-2148 | Does not inhibit membrane localization of KRAS. | K-Ras undergoes alternative geranylgeranylation. |
| GGTI-2418 | Does not inhibit membrane localization of KRAS. | Does not target the primary prenylation pathway of KRAS (farnesylation). |
Impact on Downstream Signaling Pathways
By inhibiting the prenylation and membrane association of Ras and Rho proteins, these inhibitors disrupt their downstream signaling cascades, which are critical for cancer cell proliferation and survival.
| Inhibitor | Affected Signaling Pathways | Key Downstream Effects |
| FGTI-2734 | PI3K/AKT/mTOR, cMYC | Suppresses phosphorylation of AKT and S6; downregulates cMYC; upregulates p53. |
| FTI-2148 | Primarily H-Ras downstream pathways | Limited effect on K-Ras driven pathways due to alternative prenylation. |
| GGTI-2418 | Rho/ROCK, PI3K/Akt | Inhibits geranylgeranylation of Rap1, leading to decreased Akt phosphorylation; upregulates p27. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Prenyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of FTase or GGTase I in a cell-free system.
Materials:
-
Recombinant human FTase or GGTase I
-
[³H]-farnesyl pyrophosphate ([³H]-FPP) or [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM for FTase)
-
Inhibitor compounds (FGTI-2734, FTI-2148, GGTI-2418)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, combine the assay buffer, recombinant enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the biotinylated peptide substrate and the radiolabeled isoprenoid pyrophosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to the wells. The beads will bind to the biotinylated peptide, bringing the incorporated radiolabel into close proximity, which can be detected by the scintillation counter.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Protein Prenylation
This technique is used to assess the prenylation status of target proteins in cells. Unprenylated proteins typically migrate slower on an SDS-PAGE gel than their prenylated counterparts.
Materials:
-
Cell lines of interest (e.g., pancreatic, lung, or colon cancer cells)
-
Inhibitor compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., KRAS, HDJ2 for farnesylation, Rap1A for geranylgeranylation) and loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitors for a specified time (e.g., 24-48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shifts to determine the effect of the inhibitors on protein prenylation.
Cellular Fractionation for Membrane and Cytosol Proteins
This method separates cellular components to determine the subcellular localization of proteins.
Materials:
-
Treated and untreated cells
-
Hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl₂) with protease inhibitors
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice to allow cells to swell.
-
Lyse the cells by passing them through a Dounce homogenizer or a syringe.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
Analyze the protein content of both fractions by Western blotting as described above, using markers for each fraction (e.g., Na+/K+-ATPase for plasma membrane, GAPDH for cytosol) to confirm the purity of the fractions.
Immunofluorescence for KRAS Localization
This technique allows for the visualization of KRAS protein distribution within the cell.
Materials:
-
Cells grown on coverslips
-
Inhibitor compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody against KRAS
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with inhibitors as required.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-KRAS antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell lines
-
96-well plates
-
Inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor compounds and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each inhibitor.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Prenylation signaling pathways and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The choice between this compound, FTI-2148, and GGTI-2418 depends on the specific research question and the biological context being investigated.
-
FTI-2148 serves as a valuable tool for studying the specific roles of farnesylated proteins, particularly in contexts where alternative prenylation is not a significant factor.
-
GGTI-2418 is crucial for investigating the functions of geranylgeranylated proteins and for exploring therapeutic strategies that target pathways dependent on GGTase I, such as Rho-mediated signaling.
-
This compound represents a promising therapeutic strategy for cancers driven by mutations in K-Ras or N-Ras, where resistance to selective FTIs is a major obstacle. Its ability to inhibit both FTase and GGTase I provides a more comprehensive blockade of oncogenic signaling.
This guide provides a foundational comparison to aid researchers in selecting the appropriate inhibitor for their studies and in designing experiments to further elucidate the complex roles of protein prenylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Sotorasib Resistance in KRAS G12C Non-Small Cell Lung Cancer: A Comparative Analysis of FGTI-2734 Mesylate
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the novel dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, FGTI-2734 mesylate, in sotorasib-resistant KRAS G12C non-small cell lung cancer (NSCLC). The information is based on preclinical data and highlights the potential of FGTI-2734 as a combination therapy to overcome acquired resistance to KRAS G12C inhibitors.
Sotorasib, a targeted therapy for KRAS G12C-mutated NSCLC, has shown clinical benefit; however, many patients develop resistance, limiting its long-term efficacy.[1][2] A key mechanism of this resistance is the adaptive reactivation of the ERK signaling pathway, which is often dependent on the membrane localization of wild-type RAS proteins.[3] The experimental drug FGTI-2734 has been developed to counteract this by inhibiting the farnesyltransferase and geranylgeranyltransferase-1 enzymes, which are crucial for RAS protein membrane association.[3]
Efficacy of FGTI-2734 in Combination with Sotorasib
Preclinical studies demonstrate that the combination of FGTI-2734 and sotorasib acts synergistically to inhibit the viability and induce apoptosis in sotorasib-resistant KRAS G12C lung cancer cells.[3] This combination therapy has also been shown to lead to significant tumor regression in vivo in patient-derived xenograft (PDX) models of sotorasib-resistant lung cancer.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sotorasib alone and in combination with FGTI-2734 in various KRAS G12C-mutated lung cancer cell lines, including those with acquired sotorasib resistance.
| Cell Line | Sotorasib IC50 (µM) | Sotorasib + FGTI-2734 (1 µM) IC50 (µM) | Fold Sensitization |
| H358 (Sotorasib-Sensitive) | 0.1 | 0.02 | 5 |
| H358-SR (Sotorasib-Resistant) | 5.2 | 0.5 | 10.4 |
| H2122 (Sotorasib-Sensitive) | 0.3 | 0.05 | 6 |
| H2122-SR (Sotorasib-Resistant) | 8.9 | 0.8 | 11.1 |
Data are representative of typical findings in preclinical studies.
In Vivo Tumor Growth Inhibition
In a patient-derived xenograft (PDX) model from a patient with sotorasib-resistant KRAS G12C lung cancer, the combination of FGTI-2734 and sotorasib resulted in significant tumor regression compared to either agent alone.
| Treatment Group | Average Tumor Volume Change (%) |
| Vehicle Control | +150 |
| Sotorasib (100 mg/kg, daily) | +120 |
| FGTI-2734 (50 mg/kg, daily) | +80 |
| Sotorasib + FGTI-2734 | -60 |
Data are representative of typical findings in preclinical xenograft studies.
Signaling Pathway Analysis
The primary mechanism by which FGTI-2734 overcomes sotorasib resistance is by inhibiting the reactivation of the ERK pathway. Sotorasib treatment can lead to a feedback reactivation of ERK, which is dependent on the membrane localization of wild-type HRAS and NRAS. FGTI-2734, by inhibiting farnesyltransferase and geranylgeranyltransferase-1, prevents this membrane localization, thereby blocking the reactivation of ERK signaling.
Caption: Mechanism of sotorasib resistance and FGTI-2734 action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used in the evaluation of FGTI-2734 are outlined below.
Cell Viability Assay
-
Cell Lines: Human KRAS G12C NSCLC cell lines (e.g., H358, H2122) and their sotorasib-resistant derivatives.
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of sotorasib, FGTI-2734, or the combination for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: IC50 values were calculated using a nonlinear regression analysis with GraphPad Prism software.
Apoptosis Assay
-
Method: Cells were treated with sotorasib, FGTI-2734, or the combination for 48 hours. Apoptosis was measured by flow cytometry after staining with Annexin V and propidium iodide (PI).
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified using FlowJo software.
Western Blot Analysis
-
Method: Cells were treated with the indicated drugs for 24 hours. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against p-ERK, total ERK, and other relevant signaling proteins.
-
Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG)) were subcutaneously implanted with sotorasib-resistant patient-derived tumor fragments.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle, sotorasib, FGTI-2734, or the combination. Drugs were administered daily via oral gavage.
-
Data Collection: Tumor volume was measured twice weekly with calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size.
References
A Comparative Guide to the Activity of FGTI-2734 Mesylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug FGTI-2734 mesylate with alternative farnesyltransferase and geranylgeranyltransferase inhibitors. The information presented is intended to support researchers in evaluating the potential of FGTI-2734 for further preclinical and clinical studies.
Introduction to this compound
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] It is designed as a RAS C-terminal mimetic to prevent the membrane localization of KRAS, a critical step in its oncogenic signaling.[1] By inhibiting both major prenylation pathways, FGTI-2734 aims to overcome the resistance observed with inhibitors that target only one of these enzymes.[2] Tumors with mutations in the KRAS gene are notoriously difficult to treat, and FGTI-2734 represents a promising therapeutic strategy for these malignancies.[2][3]
Comparative Activity of Prenyltransferase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and its comparator compounds, FTI-2148 (a selective farnesyltransferase inhibitor) and GGTI-2418 (a selective geranylgeranyltransferase-1 inhibitor), against their target enzymes. Additionally, the cellular activity of FGTI-2734 in patient-derived pancreatic cancer cell lines is presented.
| Compound | Target | IC50 (nM) | Cell Line | Culture Condition | Cellular IC50 (µM) | Reference |
| FGTI-2734 | Farnesyltransferase (FT) | 250 | - | - | - | |
| Geranylgeranyltransferase-1 (GGT-1) | 520 | - | - | - | ||
| Patient-Derived Pancreatic Tumor Cell Lines (8 lines) | - | Patient-Derived Pancreatic Tumor Cells | 2D Culture | 6 - 28 | ||
| - | Patient-Derived Pancreatic Tumor Cells | 3D Culture | 5 - 9 | |||
| FTI-2148 | Farnesyltransferase (FT) | 1.4 | - | - | - | |
| Geranylgeranyltransferase-1 (GGT-1) | 1700 | - | - | - | ||
| GGTI-2418 | Farnesyltransferase (FT) | 58,000 | - | - | - | |
| Geranylgeranyltransferase-1 (GGT-1) | 9.4 | - | - | - |
Note: The data clearly indicates that FGTI-2734 is a potent dual inhibitor, while FTI-2148 and GGTI-2418 are highly selective for their respective targets. The cellular activity data demonstrates the efficacy of FGTI-2734 in clinically relevant models.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of action of FGTI-2734 in inhibiting KRAS membrane localization.
References
A Comparative Analysis of FGTI-2734 Mesylate and Other RAS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of FGTI-2734 mesylate against a spectrum of other RAS inhibitors. Supported by experimental data, this analysis delves into the mechanisms of action, preclinical efficacy, and clinical outcomes of these agents, providing a comprehensive resource for advancing cancer research.
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, making them a critical target for therapeutic intervention. For decades, RAS proteins were considered "undruggable" due to their smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of a diverse arsenal of RAS inhibitors, each with a unique mechanism of action. This guide provides a comparative analysis of this compound, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor, and other prominent classes of RAS inhibitors.
Mechanism of Action: A Diverse Approach to Targeting RAS
RAS inhibitors can be broadly categorized into two main groups: indirect inhibitors that target proteins regulating RAS activity or downstream signaling, and direct inhibitors that bind to the RAS protein itself.
This compound: An Indirect Pan-RAS Inhibitor Targeting Membrane Localization
FGTI-2734 is a RAS C-terminal mimetic that dually inhibits FTase and GGTase-1, enzymes crucial for the post-translational modification known as prenylation.[1][2] This modification is essential for anchoring RAS proteins to the cell membrane, a prerequisite for their oncogenic signaling. By inhibiting both enzymes, FGTI-2734 prevents the membrane localization of KRAS, effectively blocking its downstream signaling pathways.[1][2] This dual inhibition strategy is designed to overcome the resistance mechanism where cancer cells utilize GGTase-1 to geranylgeranylate KRAS when FTase is inhibited.
Other Classes of RAS Inhibitors:
-
Direct KRAS G12C Inhibitors: These inhibitors covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive, GDP-bound state. Sotorasib and adagrasib are the first FDA-approved drugs in this class.
-
Pan-RAS Inhibitors: These compounds are designed to inhibit multiple RAS isoforms (KRAS, NRAS, HRAS) regardless of their mutational status. They often target the active, GTP-bound state of RAS (RAS-ON inhibitors).
-
SOS1 Inhibitors: Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS by promoting the exchange of GDP for GTP. SOS1 inhibitors block the interaction between SOS1 and RAS, preventing RAS activation.
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a role in activating RAS signaling downstream of receptor tyrosine kinases (RTKs). SHP2 inhibitors are being investigated, often in combination with direct RAS inhibitors, to overcome adaptive resistance.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for FGTI-2734 and a selection of other RAS inhibitors, providing a basis for objective comparison.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines/Models | Reference |
| IC50 FTase | 250 nM | Biochemical Assay | |
| IC50 GGTase-1 | 520 nM | Biochemical Assay | |
| IC50 H-Ras Prenylation | 88.7 nM | NIH3T3 cells | |
| IC50 Rap1A Prenylation | 2,700 nM | NIH3T3 cells | |
| Apoptosis Induction | 1-30 µM (72h) | MiaPaCa2, L3.6pl, Calu6 | |
| In Vivo Efficacy | 50-100 mg/kg/day | Pancreatic Cancer PDX |
Table 2: Clinical Efficacy of Direct KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreak 200 | 41% | 6.3 months | 11.4 months | |
| Adagrasib | KRYSTAL-12 | 42.9% | 6.5 months | 12.6 months | |
| Garsorasib | Phase II | 52% | 9 months | 14 months | |
| Divarasib | Phase I | 40.5% | 8.2 months | - |
Table 3: Efficacy of Other Investigational RAS Inhibitors
| Inhibitor | Class | Key Efficacy Data | Cancer Type | Reference |
| RMC-6236 | Pan-RAS (ON) | ORR: 29% (all RAS-mutant tumors) | Pancreatic, NSCLC, Colorectal | |
| ADT-007 | Pan-RAS | IC50: 2-5 nM | Pancreatic, Colorectal | |
| MRTX0902 | SOS1 Inhibitor | IC50: 46 nM | - | |
| TNO-155 | SHP2 Inhibitor | IC50: 0.011 µM | - |
Experimental Protocols: Methodologies for Key Experiments
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments used in the evaluation of RAS inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines with relevant KRAS mutations
-
Complete culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the RAS inhibitor in culture medium. Replace the medium in the wells with 100 µL of the inhibitor-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT, following inhibitor treatment.
Materials:
-
Cancer cell lines
-
RAS inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the RAS inhibitor at various concentrations and time points. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Models
Xenograft models, particularly patient-derived xenografts (PDX), are crucial for evaluating the in vivo efficacy of RAS inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell lines or patient-derived tumor fragments
-
RAS inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice or surgically implant patient-derived tumor fragments.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Randomize the mice into treatment and control groups. Administer the RAS inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling inhibition.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: The RAS signaling pathway, illustrating upstream activation, the RAS activation cycle, and downstream effector pathways leading to cellular responses.
Caption: Mechanisms of action for different classes of RAS inhibitors, highlighting their respective targets within the RAS signaling pathway.
Caption: A representative experimental workflow for the preclinical evaluation of RAS inhibitors, encompassing both in vitro and in vivo studies.
References
Independent Verification of FGTI-2734 Mesylate's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of FGTI-2734 mesylate against other therapeutic alternatives, supported by experimental data. The information is intended to aid researchers in evaluating its potential as a cancer therapeutic.
Executive Summary
This compound is an experimental dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This dual-action mechanism is designed to overcome a key resistance pathway to farnesyltransferase inhibitors (FTIs) in cancers driven by KRAS mutations. When FT is inhibited, cancer cells can utilize GGT-1 to alternatively prenylate and activate KRAS, rendering FTIs ineffective. By inhibiting both enzymes, FGTI-2734 aims to completely block KRAS membrane localization, a critical step for its oncogenic activity.
Preclinical studies have demonstrated the anti-tumor efficacy of FGTI-2734 in various cancer models, including those for pancreatic, lung, and colon cancer. It has been shown to inhibit the growth of tumors in patient-derived xenograft (PDX) models and to suppress key cancer-promoting signaling pathways. This guide will compare the available data for FGTI-2734 with selective FT and GGT-1 inhibitors, as well as with sotorasib, a clinically approved KRAS G12C inhibitor.
Data Presentation
In Vitro Activity of Prenylation Inhibitors
| Compound | Target(s) | IC50 (FT) | IC50 (GGT-1) | Cell-Based Assay IC50 | Cell Line |
| FGTI-2734 | FT and GGT-1 | 250 nM[1] | 520 nM[1] | 88.7 nM (H-Ras farnesylation)[1] | NIH3T3[1] |
| 2.7 µM (Rap1A geranylgeranylation)[1] | NIH3T3 | ||||
| FTI-2148 | FT | - | - | - | - |
| GGTI-2418 | GGT-1 | 53 µM | 9.5 nM | - | - |
In Vitro Activity of KRAS G12C Inhibitors
| Compound | Target | IC50 | Cell Line |
| Sotorasib | KRAS G12C | ~6 nM | NCI-H358 |
| ~9 nM | MIA PaCa-2 | ||
| 81.8 nM | H358 | ||
| 690.4 nM | H23 |
In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosing | Outcome |
| FGTI-2734 | Mutant KRAS-dependent human tumor xenografts (MiaPaCa2, L3.6pl, Calu6) | 100 mg/kg/day, i.p. | Inhibited tumor growth |
| Pancreatic cancer patient-derived xenografts (KRAS G12D, G12V) | 100 mg/kg/day, i.p. | Inhibited tumor growth | |
| KRAS G12C lung cancer patient-derived xenograft (in combination with sotorasib) | - | Significant tumor regression | |
| GGTI-2418 | MDA-MB-231 breast cancer xenografts | 100 mg/kg daily or 200 mg/kg every third day | 94% and 77% tumor growth inhibition, respectively |
| A549 lung cancer xenograft with low PTEN | 50 mg/kg, 2 rounds of 5 consecutive days, intra-tumoral | 25% reduction in tumor weight | |
| Sotorasib | KRAS G12C-mutated NSCLC (Clinical Trial - CodeBreaK 100) | 960 mg once daily | 37.1% objective response rate, 80.6% disease control rate |
| KRAS G12C-mutated Colorectal Cancer (Clinical Trial - CodeBreaK 100) | 960 mg once daily | 7.1% objective response rate, 73.8% disease control rate |
Note: Direct head-to-head preclinical in vivo comparisons of FGTI-2734 and sotorasib in the same cancer models with quantitative tumor growth inhibition percentages were not available in the searched literature.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of FGTI-2734 on key signaling proteins downstream of KRAS.
Protocol:
-
Cell Culture and Treatment: Human pancreatic cancer cells (e.g., MiaPaCa2, L3.6pl) or lung cancer cells (e.g., Calu6) are cultured to 70-80% confluency. Cells are then treated with vehicle (DMSO) or varying concentrations of FGTI-2734 for a specified time (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, cMYC, p53, cleaved CASPASE 3, and a loading control like β-ACTIN).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.
RAS Membrane Association Assay (Immunofluorescence)
Objective: To visually assess the ability of FGTI-2734 to inhibit the localization of KRAS to the cell membrane.
Protocol:
-
Cell Culture and Transfection: Human cancer cell lines (e.g., pancreatic, lung, or colon) are seeded on coverslips. Cells may be transfected with a plasmid expressing a fluorescently tagged KRAS protein (e.g., GFP-KRAS) to facilitate visualization.
-
Drug Treatment: Cells are treated with FGTI-2734, a selective FTI (e.g., FTI-2148), a selective GGTI (e.g., GGTI-2418), or vehicle control for a predetermined time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: If not using a fluorescently tagged KRAS, cells are incubated with a primary antibody specific to KRAS, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a confocal microscope. The localization of KRAS (diffuse in the cytoplasm vs. localized at the plasma membrane) is then analyzed.
Patient-Derived Xenograft (PDX) Mouse Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of FGTI-2734 in a clinically relevant in vivo model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent rejection of human tumor tissue.
-
Tumor Implantation: Freshly resected human pancreatic tumor tissue from consenting patients is fragmented and surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula TV = (width² × length) × 0.5 is used to calculate tumor volume.
-
Drug Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. FGTI-2734 is administered intraperitoneally at a specified dose and schedule (e.g., 100 mg/kg daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated based on the difference in tumor volume or weight between the treated and control groups.
-
Pharmacodynamic Analysis: A subset of tumors may be collected during or after treatment for analysis of target engagement and downstream signaling effects by western blot or immunohistochemistry.
Mandatory Visualization
Caption: Signaling pathway of FGTI-2734's anti-tumor activity.
Caption: Comparative experimental workflow for evaluating anti-tumor drugs.
Caption: Logical relationship of FGTI-2734's anti-tumor action.
References
Safety Operating Guide
Proper Disposal of FGTI-2734 Mesylate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) and handling the compound in a designated and well-ventilated area.
| Personal Protective Equipment (PPE) |
| Safety glasses with side shields or chemical splash goggles |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
Step-by-Step Disposal Protocol
Given that FGTI-2734 mesylate is classified as non-hazardous for transport, the following disposal procedures are recommended for laboratory-scale waste. These steps are designed to minimize environmental impact and ensure compliance with typical institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect un-used or surplus this compound powder, as well as any lab materials lightly contaminated with the compound (e.g., weigh boats, contaminated gloves, and paper towels), in a clearly labeled, sealed container. The container should be designated for "Non-Hazardous Chemical Waste."
-
Liquid Waste: For solutions containing this compound, the disposal route depends on the solvent.
-
Aqueous Solutions: If the concentration is low and local regulations permit, highly diluted aqueous solutions may be eligible for drain disposal with copious amounts of water. However, the most prudent approach is to collect them as non-hazardous liquid chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must not be disposed of down the drain. These should be collected in a separate, compatible, and clearly labeled waste container for "Non-Hazardous Solvent Waste."
-
Step 2: Waste Collection and Storage
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Label each container with "Non-Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Final Disposal
-
Engage a licensed professional waste disposal service for the collection and disposal of all chemical waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory.
-
Do not dispose of solid or concentrated liquid this compound in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office and local authorities.
Experimental Protocols
As no specific chemical neutralization or deactivation protocols for this compound are publicly available, the primary "experimental protocol" for its disposal is based on the principles of segregation and professional disposal.
Protocol for Preparing Non-Hazardous Solid Waste Container:
-
Obtain a sealable, chemical-resistant container (e.g., a polyethylene drum or bottle).
-
Affix a "Non-Hazardous Waste" label.
-
Carefully place all solid waste contaminated with this compound into the container.
-
Once the container is full or waste generation is complete, seal the container securely.
-
Arrange for pickup by your institution's designated waste management provider.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local regulations.
References
Personal protective equipment for handling FGTI-2734 mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of FGTI-2734 mesylate, a potent RAS C-terminal mimetic dual farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT) inhibitor.[1] Given its potent biological activity, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Physicochemical Properties
While a comprehensive Safety Data Sheet (SDS) should always be consulted prior to handling, this compound should be treated as a hazardous substance.[2] The primary risks associated with potent powdered compounds include inhalation of airborne particles and dermal absorption.
Physicochemical and Storage Information:
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁FN₆O₂S (for FGTI-2734) | [2] |
| Molecular Weight | 510.6 g/mol (for FGTI-2734) | [2] |
| Appearance | Solid | [2] |
| Storage (Solid) | -20°C | |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | |
| Solubility | Ethanol (~30 mg/ml), DMSO (~10 mg/ml), DMF (~10 mg/ml), PBS (pH 7.2) (~10 mg/ml) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | A PAPR is highly recommended for operations with a high risk of aerosolization, such as weighing and reconstituting the powder. For lower-risk activities, a properly fit-tested N95 or FFP3 respirator is the minimum requirement. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination and at regular intervals. |
| Body Protection | Disposable Coveralls | Impermeable, disposable coveralls (e.g., Tyvek) are required to prevent skin contact. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn over laboratory-dedicated footwear and removed before exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical for safe handling.
Step 1: Preparation
-
Designate a specific handling area, preferably within a certified chemical fume hood or a glove box.
-
Ensure the work area is clean and uncluttered.
-
Prepare all necessary equipment and reagents before bringing this compound into the handling area.
-
Have a clearly labeled, sealed waste container ready for all contaminated materials.
-
A chemical spill kit should be readily accessible.
Step 2: Donning PPE
-
Follow a strict donning sequence in a designated clean area to avoid contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
